Chromium(4+)
Description
Structure
2D Structure
Properties
CAS No. |
15723-28-1 |
|---|---|
Molecular Formula |
Cr+4 |
Molecular Weight |
51.996 g/mol |
IUPAC Name |
chromium(4+) |
InChI |
InChI=1S/Cr/q+4 |
InChI Key |
UUMMHAPECIIHJR-UHFFFAOYSA-N |
SMILES |
[Cr+4] |
Canonical SMILES |
[Cr+4] |
Other CAS No. |
15723-28-1 |
Origin of Product |
United States |
Synthetic Methodologies for Chromium Iv Complexes and Compounds
Oxidation of Trivalent Chromium Precursors
While Chromium(III) is the most stable oxidation state in aqueous environments, it can be oxidized to higher states, including Chromium(IV), under specific conditions. These transformations often involve powerful oxidants and can be significantly influenced by the presence of coordinating ligands.
Ligand-Assisted Oxidation Pathways
The coordination environment around a chromium ion can profoundly influence its redox behavior. Ligands can stabilize higher oxidation states by donating electron density or by sterically protecting the metal center. In the context of Chromium(III) oxidation, ligands can facilitate the process by:
Modulating Redox Potentials: Ligands can alter the redox potential of the Cr(III)/Cr(IV) couple, making the oxidation more favorable.
Direct Participation in Redox: Some ligands can act as sacrificial oxidants or electron donors/acceptors, indirectly assisting in the oxidation of chromium.
Stabilizing Intermediates: Ligands can chelate or coordinate to chromium, forming complexes where Chromium(IV) is a more stable intermediate species, preventing further undesired reactions hilarispublisher.comnsf.gov. For instance, Cr(IV)-oxo complexes have been reported to form during the transformation of Cr(III) hilarispublisher.com.
While direct synthesis of isolated Cr(IV) complexes solely via Cr(III) oxidation pathways is less common compared to other methods, the role of ligands in stabilizing transient Cr(IV) intermediates during oxidation processes is well-recognized nsf.gov.
Electrochemical Synthesis and Stabilization
Electrochemical methods offer a controlled way to manipulate the oxidation state of metal ions. By applying specific potentials, it is possible to oxidize Cr(III) precursors or stabilize higher oxidation states. Electrochemical stabilization of higher oxidation states of chromium in molten salt systems has been demonstrated, suggesting that carefully controlled electrochemical environments can favor the formation and persistence of species like Cr(IV) electrochemsci.org. Although direct electrochemical synthesis of discrete Cr(IV) complexes might be less explored than electrochemical reduction of Cr(VI), electrochemical techniques are vital for understanding and potentially generating these species in situ or for stabilizing them in specific matrices. For example, electrochemical studies on chromium-doped materials have revealed insights into chromium's redox behavior within solid-state structures osti.gov.
Oxidative Addition Reactions for Cr(IV) Formation
Oxidative addition is a key reaction in organometallic chemistry where a metal center formally increases its oxidation state and coordination number by incorporating a substrate across a metal-ligand bond. This process is particularly relevant for generating higher oxidation states of transition metals, including Chromium(IV).
Several studies have reported the formation of Chromium(IV) species or intermediates through oxidative addition reactions:
Addition to N-H and S-H Bonds: Reactions involving 17-electron chromium radicals, such as •Cr(CO)₃Cp* (where Cp* = C₅Me₅), with substrates containing N-H or S-H bonds, like 2-aminophenyl disulfide or 1,2-benzene dithiol, lead to oxidative addition and the formation of chromium complexes where chromium can be considered to be in a formal +4 oxidation state or as a Cr(IV) intermediate figshare.comnih.gov.
Addition of N=N Bonds: The four-electron oxidative addition of an N=N double bond from azobenzene (B91143) derivatives to a chromium metallocyclopropene complex has been shown to generate a chromium(IV)-hydrazido intermediate, highlighting the ability of specific ligands to facilitate such high-electron-count additions researchgate.net.
Activation of Dioxygen: The oxidative addition of dioxygen (O₂) to low-valent chromium complexes, such as Cr(I) precursors, can lead to the formation of Cr(IV) intermediates, alongside Cr(V) species, in a process that requires careful consideration of spin conservation nih.gov.
Addition of Pnictogen Atoms: Oxidative addition of pnictogen atoms (e.g., phosphorus, arsenic) to chromium(II) complexes can result in formal Chromium(IV) oxidation states, depending on the specific ligand environment and reaction pathway researchgate.net.
These reactions underscore the importance of tailored organometallic precursors and substrates in achieving selective oxidative addition to generate Chromium(IV) species.
Reduction of Hexavalent Chromium Species
Hexavalent chromium (Cr(VI)) is a potent oxidant and a significant environmental pollutant. Its reduction to the less toxic and more stable trivalent chromium (Cr(III)) is a common remediation strategy. During this reduction process, Chromium(IV) often appears as a reactive, transient intermediate.
Controlled Reduction Pathways to Chromium(IV)
The reduction of Cr(VI) can proceed through a series of intermediate oxidation states, including Cr(V) and Cr(IV), before reaching Cr(III) nsf.govnih.gov. By carefully controlling the reaction conditions and the choice of reductant, it is possible to generate and, in some cases, isolate Cr(IV) species.
Reaction with Biological Reductants: In biological systems or biomimetic studies, reductants like glutathione (B108866) (GSH) have been used to react with Cr(VI). This reaction pathway has been instrumental in the synthesis and characterization of stable Chromium(IV)-GSH complexes, providing direct chemical evidence for the role of Cr(IV) in Cr(VI) toxicity mechanisms nih.govnih.gov. Other biological reductants, such as NADH and NADPH, also contribute to the reduction of Cr(VI), potentially involving Cr(IV) intermediates nih.govmdpi.com.
Chemical Reduction: Various chemical reductants can also mediate the reduction of Cr(VI) with the transient formation of Cr(IV). For instance, in the oxidation of alcohols by Cr(VI) reagents, Cr(IV) is known to be an intermediate species ucr.edu. The reduction of Cr(VI) by Fe(II) or organic matter can also involve Cr(IV) as a reactive intermediate nsf.govdss.go.th.
The challenge in these pathways lies in the high reactivity of Cr(IV), necessitating specific conditions or stabilizing agents to observe or isolate it.
Stabilizing Ligand Environments in Reduction Products
The isolation and characterization of Cr(IV) species are greatly facilitated by the use of appropriate ligands that can stabilize this oxidation state.
Biologically Relevant Ligands: As mentioned, the formation of the Cr(IV)-GSH complex exemplifies how a biologically relevant ligand can stabilize Cr(IV), allowing for its characterization through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements nih.govnih.gov.
Chelating Ligands: The synthesis of stable, paramagnetic octahedral Chromium(IV) complexes has been achieved using dianionic tridentate SNO donor ligands researchgate.netresearchgate.net. These ligands, such as those derived from Schiff bases of aminobenzenethiol and salicylaldehyde, create a coordination environment that effectively stabilizes the Cr(IV) oxidation state, enabling detailed structural and spectroscopic analysis.
These stabilizing ligands are crucial for moving beyond transient intermediates and accessing well-defined Chromium(IV) compounds for further study.
Data Tables
To illustrate the synthetic methodologies and the nature of Chromium(IV) compounds, the following data tables summarize key findings from the literature.
Table 1: Synthesis of Stable Chromium(IV) Complexes
| Complex Name/Formula (Example) | Ligand Type | Synthesis Method/Precursor | Key Characterization | Reference |
| [Cr(abtsal)₂] | SNO donor | Cr(III) precursor | Paramagnetic, EPR signal observed | researchgate.netresearchgate.net |
| [Cr(4-PhTSCsal)₂]·H₂O | SNO donor | Cr(III) precursor | Paramagnetic, EPR signal observed | researchgate.netresearchgate.net |
| Cr(IV)-GSH complex | Glutathione | Cr(VI) + GSH | Stable, EPR (g=1.9629), Magnetic moment 2.53 BM | nih.govnih.gov |
Table 2: Oxidative Addition Reactions Leading to Chromium(IV) Species
| Reactants | Reaction Type | Cr(IV) Species/Intermediate | Key Observation/Conditions | Reference |
| •Cr(CO)₃Cp* + 2-aminophenyl disulfide | Oxidative Addition (N-H) | (o-H₂N)C₆H₄S−Cr(CO)₃Cp | Formation of Cr-S-N bonded species | figshare.comnih.gov |
| •Cr(CO)₃Cp + 1,2-benzene dithiol | Oxidative Addition (S-H) | (o-HS)C₆H₄S−Cr(CO)₃Cp* | Formation of Cr-S-S bonded species | figshare.comnih.gov |
| Cr(II) complex + 4,4′-difluoroazobenzene | Oxidative Addition (N=N) | Cr(IV)-hydrazido intermediate | Rare 4-electron addition, isolation of intermediate possible | researchgate.net |
| Cr(I) precursor + O₂ | Oxidative Addition (O-O) | Cr(IV) intermediate | 4-electron addition, spin-forbidden process via non-adiabatic crossing | nih.gov |
| Cr(II) + pnictogen atoms (e.g., P, As) | Oxidative Addition | Formal Cr(IV) oxidation state | Formation of cages or clusters | researchgate.net |
Table 3: Chromium(IV) as an Intermediate in Cr(VI) Reduction Pathways
| Cr(VI) Precursor | Reductant/Conditions | Cr(IV) Intermediate/Product | Key Observation/Role | Reference |
| Cr(VI) | Glutathione (GSH) | Cr(IV)-GSH complex | Stable complex isolated, implicated in carcinogenicity | nih.govnih.gov |
| Cr(VI) | Biological reductants (e.g., NADH) | Cr(IV) intermediate | Transient, reactive, involved in cellular toxicity | nsf.govnih.govnih.gov |
| Cr(VI) | Alcohols | Cr(IV) intermediate | Intermediate in oxidation mechanism | ucr.edu |
| Cr(III) | Oxidants (e.g., MnO₂, O₂, Cl₂) + Ligands | Cr(IV)-Ox complexes | Intermediate in Cr(III) oxidation pathways | hilarispublisher.comnsf.govnih.gov |
Compound List
Chromium(IV) complexes with SNO donor ligands (e.g., [Cr(abtsal)₂], [Cr(4-PhTSCsal)₂]·H₂O)
Chromium(IV)-GSH complex
Chromium(IV) oxide (Zr-doped)
Chromium(IV)-oxo complexes (Cr(IV)-Ox)
Chromium(IV)-hydrazido intermediate
Trivalent chromium precursors (e.g., Cr(III) complexes, Cr(OH)₃, Cr₂O₃)
Hexavalent chromium species (Cr(VI), chromate (B82759), dichromate)
Chromium(III) complexes
Chromium(V) intermediates
•Cr(CO)₃Cp* radical
Solid-State Synthesis of Chromium(IV) Materials
The synthesis of stable Chromium(IV) compounds and materials often requires precise control over reaction conditions, including elevated pressures and temperatures, or careful incorporation into specific host lattices.
High-Pressure, High-Temperature Synthesis Routes
High-pressure, high-temperature (HPHT) techniques have proven effective in synthesizing a range of chromium-containing materials, some of which feature chromium in the +4 oxidation state. These methods leverage extreme conditions to stabilize otherwise elusive phases or to achieve higher solubilities of chromium in host structures.
For instance, the synthesis of calcium chromate, Ca₂CrO₄, has been achieved using HPHT methods, employing precursors like CaO and CrO₂ under pressures around 5.5 GPa and temperatures of 1000 °C. The resulting material exhibits a tetragonal structure with distorted CrO₆ octahedra aip.org. Similarly, complex chromium oxides with Cr(IV) in octahedral coordination have been synthesized from CrO₂ under HPHT conditions, leading to structures such as SrCrO₃, CaCrO₃, and Sr₃Cr₂O₇ acs.org. The synthesis of barium chromium sulfides, BaCr₄S₇ and Ba₂Cr₅S₁₀, has also been reported using HPHT conditions (5 GPa, 1200 °C), revealing unique structural units involving CrS₆ octahedra oup.com. Furthermore, chromium dioxide (CrO₂) itself can be synthesized and studied under HPHT, with phase transitions observed at high pressures aip.org. The incorporation of chromium into materials like TiO₂ under high pressure (3 GPa, 1300 °C) also leads to structural modifications and increased chromium solubility us-csic.es.
Table 1: High-Pressure, High-Temperature Synthesis of Chromium Materials
| Material | Precursors | Pressure (GPa) | Temperature (°C) | Key Features / Phase | Citation |
| Ca₂CrO₄ | CaO, CrO₂ | ~5.5 | 1000 | Tetragonal, distorted CrO₆ octahedra | aip.org |
| CrO₂ | Cr, O₂ | 14 - 37 | Laser heating | Orthorhombic (CaCl₂-type) phase transition observed | aip.org |
| BaCr₄S₇ | BaS, S, Cr metal | 5 | 1200 | Monoclinic, face-sharing CrS₆ units | oup.com |
| Ba₂Cr₅S₁₀ | BaS, S, Cr metal | 5 | 1200 | Triclinic, face-sharing CrS₆ units | oup.com |
| Complex Chromium Oxides (e.g., SrCrO₃) | CrO₂ | HPHT | HPHT | Cr(IV) in octahedral coordination | acs.org |
| CrSr₂Y₁.₅Ce₀.₅Cu₂O₁₀ | Cr₂O₃, SrO₂, Y₂O₃, CeO₂, CuO, Cu | 6 | 1550 | Tetragonal (I4/mmm) | arxiv.org |
Doping and Incorporation in Host Lattices
The incorporation of Chromium(IV) ions into various host lattices is another strategy to create materials with specific optical or electronic properties. This process typically involves synthesizing the host material in the presence of a chromium source, followed by an oxidation step to achieve the desired +4 oxidation state, or by direct doping with Cr(IV) precursors.
A notable example is the doping of Li₂CaGeO₄ crystals with Cr⁴⁺ ions using a solid-phase method. In this synthesis, Cr⁴⁺ ions are generated through the oxidation of Cr³⁺ from a Cr₂O₃ raw material in an oxygen atmosphere mdpi.com. This doping strategy is employed to impart luminescent properties to the host lattice. While many studies focus on Cr³⁺ doping in various oxide and fluoride (B91410) hosts (e.g., ZnO, Ga₂O₃, Na₃InF₆) for applications like lasers or sensors nih.govarxiv.orgacs.orgaip.orgresearchgate.net, the direct doping with Cr(IV) is more specialized, with Li₂CaGeO₄ serving as a key example where Cr(IV) incorporation leads to characteristic luminescence mdpi.com.
Table 2: Doping of Host Lattices with Chromium Ions
| Host Lattice | Dopant Ion | Synthesis Method | Key Findings / Remarks | Citation |
| Li₂CaGeO₄ | Cr⁴⁺ | Solid-phase method | Cr⁴⁺ ions obtained via oxidation of Cr³⁺ in oxygen atmosphere; luminescent properties. | mdpi.com |
| TiO₂ (Rutile) | Cr | High pressure synthesis | Increased solubility with pressure; potential structural changes. | us-csic.es |
| ZnO | Cr³⁺ | Direct fabrication | Narrowed band gap, shifted Fermi level, altered optical properties. | nih.gov |
Generation and Trapping of Transient Chromium(IV) Intermediates
Chromium(IV) can also exist as short-lived, highly reactive transient species, often generated during photochemical reactions or other dynamic chemical processes. Specialized techniques are required to detect and characterize these ephemeral intermediates.
Matrix Isolation Techniques
Matrix isolation is a powerful experimental method used to stabilize highly reactive or unstable species by trapping them within an inert solid matrix, typically noble gases like argon or nitrogen, at cryogenic temperatures (often 3-20 K) rsc.orgnist.govebsco.com. This technique prevents the species from reacting with themselves or their surroundings, allowing for detailed spectroscopic analysis.
While specific examples of Cr(IV) intermediates being isolated and characterized via matrix isolation are not extensively detailed in the provided snippets, the technique itself is well-established for studying reactive chromium compounds. For instance, molecular species like CrO₂Br₂ and CrO₂BrCl have been characterized using matrix-isolation infrared (FTIR) spectroscopy, trapping them in argon or nitrogen matrices at 12 K psu.edu. The reaction of bis(benzene)chromium with ozone has also been studied using matrix isolation, aiming to isolate potential reaction intermediates mdpi.com. These methods, involving co-deposition of the reactive species with the matrix gas under high vacuum, are directly applicable to the study of transient Cr(IV) species, should they be generated under suitable conditions.
Table 3: Matrix Isolation Techniques for Chromium Species
| Studied Species | Matrix Material | Temperature (K) | Spectroscopic Method | Key Findings / Remarks | Citation |
| CrO₂Br₂, CrO₂BrCl | Argon, Nitrogen | 12 | FTIR Spectroscopy | Characterization of molecular species; isostructural with chromyl halides. | psu.edu |
| Bis(benzene)Cr + O₃ | Argon | Low temperature | FTIR Spectroscopy | Formation of new spectral features, potentially indicating reaction intermediates. | mdpi.com |
Time-Resolved Spectroscopic Approaches
Time-resolved spectroscopy offers a complementary approach to matrix isolation for studying transient species, enabling the observation of their formation and decay dynamics on very short timescales. Techniques such as time-resolved optical absorption, X-ray absorption, and electron paramagnetic resonance (EPR) spectroscopy are employed.
Crucially, time-resolved spectroscopic studies have been instrumental in following the generation of transient chromium species, explicitly mentioning Cr(V), Cr(IV), and Cr(II) during photochemical reduction processes researchgate.net. These methods allow researchers to capture snapshots of the reaction as it unfolds, providing insights into reaction mechanisms and the electronic structure of short-lived intermediates. For example, time-resolved optical absorption and X-ray absorption spectroscopy have been used to investigate the photochemical pathways and intermediates formed from chromium hexacarbonyl, Cr(CO)₆, revealing CO dissociation and the formation of species like Cr(CO)₅ chemrxiv.orgdiva-portal.org. Time-resolved EPR (TREPR) is particularly valuable for characterizing transient paramagnetic species, offering high temporal resolution and sensitivity to the local electronic environment frontiersin.org. These techniques, operating on timescales ranging from femtoseconds to microseconds, are essential for understanding the fleeting existence of Cr(IV) intermediates in various chemical environments.
Table 4: Time-Resolved Spectroscopic Approaches for Transient Species
| Technique | Transient Species Observed (Related to Cr) | Timescale | Key Findings / Remarks | Citation |
| Time-resolved UV-Vis Spectroscopy | Cr(V), Cr(IV), Cr(II) | Not specified | Used to follow the generation of transient chromium species during photochemical reduction processes. | researchgate.net |
| Time-resolved Optical Absorption | Cr(CO)₅-alkane σ-complex, Cr(CO)₅ | fs - ps | Investigates photochemical formation and bonding of intermediates from Cr(CO)₆. | chemrxiv.orgdiva-portal.org |
| Time-resolved X-ray Absorption (XAS) | Intermediate species | ps - µs | Probes population dynamics and transient species, providing electronic structure information. | psi.ch |
| Time-resolved EPR (TREPR) | Short-lived excited/paramagnetic species | ns - µs | Characterizes transient paramagnetic species, sensitive to local electronic structure and molecular dynamics. | frontiersin.org |
Compound Names Mentioned in Article
Chromium(IV)
CrO₂ (Chromium dioxide)
Ca₂CrO₄ (Calcium chromate)
SrCrO₃ (Strontium chromite)
CaCrO₃ (Calcium chromite)
Sr₃Cr₂O₇ (Strontium dichromium heptaoxide)
BaCr₄S₇ (Barium tetrachromium heptasulfide)
Ba₂Cr₅S₁₀ (Barium dichromium pentasulfide decasulfide)
CrSr₂Y₁.₅Ce₀.₅Cu₂O₁₀ (Chromium strontium yttrium cerium copper oxide)
Li₂CaGeO₄ (Lithium calcium germanate)
CrO₂Br₂ (Chromyl dibromide)
CrO₂BrCl (Chromyl bromochloride)
Cr(CO)₆ (Chromium hexacarbonyl)
Cr(CO)₅ (Chromium pentacarbonyl)
Cr(VI) (Chromium(VI))
Cr(V) (Chromium(V))
Cr(IV) (Chromium(IV))
Cr(II) (Chromium(II))
Cr³⁺ (Chromium(III) ion)
Electronic Structure and Bonding Principles of Chromium Iv Systems
Ligand Field Theory and d² Electronic Configurations
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of coordination complexes by considering the effect of the ligands' electric field on the metal's d-orbitals. libretexts.orgmit.edu For a free Cr(IV) ion, the five d-orbitals are degenerate (have equal energy). However, when surrounded by ligands in a specific geometry, this degeneracy is lifted. libretexts.org
In the most common octahedral coordination geometry, the ligands approach the central metal ion along the x, y, and z axes. This arrangement causes a repulsive interaction between the ligand's lone pairs of electrons and the metal's d-orbitals. The orbitals that point directly along the axes (dx²-y² and dz²), known as the eg set, experience greater repulsion and are raised in energy. scribd.com Conversely, the orbitals that lie between the axes (dxy, dxz, and dyz), known as the t2g set, experience less repulsion and are lowered in energy. scribd.com
In a tetrahedral field, the d-orbital splitting pattern is inverted. The t2 set is higher in energy than the e set. The splitting parameter (Δt) is significantly smaller than in an octahedral field (Δt ≈ 4/9 Δo). libretexts.org Consequently, tetrahedral Cr(IV) complexes are also high-spin, with the two electrons occupying the lower-energy e orbitals.
Molecular Orbital Theory and Covalency Analysis in Cr(IV) Bonds
While LFT provides a good electrostatic model, Molecular Orbital (MO) theory offers a more complete picture by considering the covalent nature of metal-ligand bonds. ntu.edu.sgquora.com According to MO theory, the atomic orbitals (AOs) of the metal and the ligand symmetry-adapted linear combinations (SALCs) of ligand orbitals combine to form molecular orbitals (MOs) that extend over the entire molecule. quora.com
These combinations result in the formation of bonding MOs, which are lower in energy than the parent AOs, and antibonding MOs, which are higher in energy. libretexts.org Non-bonding MOs may also form if there is no net overlap.
In an octahedral Cr(IV) complex, such as the conceptual [CrO₆]⁸⁻ unit found in some oxides:
Sigma (σ) bonds are formed from the overlap of the metal's eg orbitals (dx²-y², dz²) and s-orbitals with the p-orbitals of the six ligands. This results in a set of σ bonding and σ* antibonding MOs.
Pi (π) bonds are formed from the overlap of the metal's t2g orbitals (dxy, dxz, dyz) with the p-orbitals of the ligands. This gives rise to π bonding and π* antibonding MOs.
The two valence d-electrons of Cr(IV) typically occupy the lowest available non-bonding or π* antibonding orbitals, which are primarily metal-based in character. The degree of covalency in the metal-ligand bond is determined by the extent of mixing between the metal and ligand orbitals. nih.gov A higher degree of mixing indicates a more covalent bond, where the electron density is more shared between the metal and the ligands. This covalency can be analyzed computationally by examining the coefficients of the atomic orbitals that contribute to each molecular orbital.
Spin State Energetics and Zero-Field Splitting in Chromium(IV)
As established by LFT, the ground state for a d² ion like Cr(IV) in an octahedral field is a triplet state (S=1), meaning it has two unpaired electrons. This high-spin configuration is overwhelmingly favored because the ligand field splitting (Δo) is generally not large enough to overcome the electron-electron repulsion energy (pairing energy) required to place both electrons in the same orbital. mit.edu
In the absence of a magnetic field, the three spin sublevels (Mₛ = -1, 0, +1) of this triplet state are expected to be degenerate. However, in many Cr(IV) complexes, this degeneracy is lifted by a phenomenon known as zero-field splitting (ZFS) . nih.gov This splitting arises primarily from the interaction of the spin angular momentum with the orbital angular momentum (spin-orbit coupling) in a non-cubic environment. acs.org
The energetics of this splitting are described by the spin Hamiltonian, which includes the axial (D) and rhombic (E) ZFS parameters: Ĥ = gμBSH + D[Ŝz² − S(S + 1)/3] + E(Ŝx² − Ŝy²) nih.gov
D (Axial ZFS parameter): Represents the energy separation between the Mₛ = ±1 and Mₛ = 0 sublevels. A positive D value indicates that Mₛ = 0 is the ground state, while a negative D value means the Mₛ = ±1 doublet is the ground state.
E (Rhombic ZFS parameter): Describes the splitting of the Mₛ = ±1 doublet, which occurs in complexes with lower than axial symmetry.
The magnitude of the ZFS parameters is a sensitive probe of the electronic structure and the degree of covalency in a complex. nih.gov For instance, a high degree of covalency with heavy ligand atoms can lead to larger D values due to increased spin-orbit coupling contributions. nih.gov
| Complex | Spin State (S) | D-value (cm⁻¹) | E/D | Reference |
|---|---|---|---|---|
| [V(III)(acacen)Cl] | 1 | -7.9 | 0.03 | General Example |
| [Cr(IV) Complex Example] | 1 | -3.0(2) | 0 | nih.gov |
Note: Data for specific Cr(IV) complexes can be sparse; the table provides illustrative values for d² systems to demonstrate the concept.
Influence of Ligand Environment on Electronic Properties
Different ligands can be arranged in the spectrochemical series , which orders them based on their ability to cause d-orbital splitting.
Weak-field ligands (e.g., halides like Cl⁻) induce a small Δo, resulting in complexes that absorb light at lower energies (longer wavelengths) and are typically considered more ionic.
Strong-field ligands (e.g., cyanide, CN⁻) cause a large Δo, leading to stronger metal-ligand interactions and greater covalency.
For Cr(IV), which has a high positive charge, bonding with highly electronegative and hard ligands like oxide (O²⁻) and fluoride (B91410) (F⁻) is common. For example, in Chromium(IV) oxide (CrO₂), the strong Cr-O bonds lead to specific electronic properties that make the material a ferromagnetic metal. docbrown.info
The stability of Cr(IV) is also highly dependent on the ligand environment. While simple aqueous Cr(IV) is unstable, it can be stabilized by chelation with various ligands, such as carboxylates. acs.orgbohrium.com Studies on Cr(IV) carboxylato complexes have shown that their stability is pH-dependent, highlighting the intricate relationship between the ligand, the metal center, and the surrounding medium. acs.orgbohrium.com For instance, the stability of Cr(IV) complexes with ligands like oxalate (B1200264) and quinate has been quantified, showing maximal half-lives on the order of hours under specific pH conditions. acs.orgbohrium.com
Theoretical Models for Electron Correlation in Chromium(IV) Complexes
Accurately describing the electronic structure of Cr(IV) complexes is a significant challenge for theoretical chemistry due to the importance of electron correlation . aip.org Electron correlation refers to the interaction between electrons, which is not fully accounted for in simpler mean-field theories like the Hartree-Fock method. For transition metal complexes, where d-electrons are relatively localized, these correlation effects are particularly strong. researchgate.net
Several advanced theoretical models are employed to provide a more accurate description:
Density Functional Theory (DFT): This is a widely used method that approximates the electron correlation energy from the electron density. While computationally efficient and often providing good results, standard DFT functionals can sometimes fail to accurately predict properties like spin-state energetics or the nature of bond covalency in strongly correlated systems. aip.orgchemrxiv.org
Multireference (MR) Methods: For systems where a single electronic configuration is insufficient to describe the ground state (a situation known as multireference character), methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are necessary. aip.orgchemrxiv.org These methods explicitly include the most important electronic configurations, providing a more robust description of electron correlation. acs.org
Dynamical Mean-Field Theory (DMFT): For solid-state systems like CrO₂, DMFT is a powerful approach. It maps the complex many-body problem of interacting electrons on a lattice onto a simpler quantum impurity model that can be solved accurately, providing insights into the material's metallic and magnetic properties. researchgate.net
These theoretical models are essential for interpreting experimental data (e.g., from spectroscopy and magnetometry) and for predicting the behavior of novel Cr(IV) compounds. aip.org
Spectroscopic Characterization Techniques for Chromium Iv Species
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species possessing unpaired electrons. Paramagnetic Cr(IV) species, which have unpaired electrons in their electronic configuration, can be directly observed and characterized using EPR.
EPR spectroscopy's sensitivity to unpaired electrons makes it suitable for identifying paramagnetic Cr(IV) species. For instance, a Cr(IV)-glutathione (GSH) complex has been characterized by its EPR spectrum, which indicated the presence of unpaired electrons consistent with the Cr(IV) oxidation state nih.gov. Magnetic susceptibility measurements on this complex further confirmed a magnetic moment corresponding to two unpaired electrons, thereby establishing its Cr(IV) identity nih.gov. In specific research contexts, EPR has been utilized to detect Cr(IV) ions, such as in photoexcited chromium-doped forsterite, where Cr+4 ions located at both tetrahedral and octahedral sites were identified aip.org. While some studies suggest Cr(IV) may not be detectable by EPR under certain conditions due to its transient nature or interference from other species conicet.gov.ar, stable or transiently formed paramagnetic Cr(IV) species are generally amenable to EPR detection and characterization.
The EPR spectrum of a paramagnetic species is defined by its g-value and hyperfine coupling constants. The g-value is influenced by the electronic environment and the magnetic field experienced by the unpaired electron, while hyperfine coupling constants arise from the interaction between the unpaired electron and the magnetic nuclei of the chromium atom and its surrounding ligands libretexts.org.
For a Cr(IV)-GSH complex, an EPR spectrum was recorded showing a g-value of approximately 1.9629, accompanied by a peak-to-peak line width of 480 G nih.gov. This line width is indicative of hyperfine interactions. In other transition metal complexes, g-values can vary significantly, typically ranging from 1.4 to 3.0, due to spin-orbit coupling and zero-field splitting libretexts.org. For example, in studies of chromium porphyrinoid complexes, an increase in the intensity-weighted average energy position (related to g-values) was observed for a Cr(IV) complex compared to its Cr(III) counterpart rsc.org. Specific hyperfine coupling constants, such as those observed for 13C in a Cr(CO)4(bpy) radical anion (0.601 mT) and for the 53Cr nucleus (0.128 mT), exemplify the detailed information EPR can provide regarding electronic distribution and nuclear interactions rsc.org.
Table 1: Representative EPR Parameters for Chromium Species
| Species/Complex | g-Value | Hyperfine Coupling (A) | Notes | Citation |
| Cr(IV)-GSH | 1.9629 | ~480 G (line width) | Aqueous medium/powder form | nih.gov |
| Cr(IV) complex (example) | 2.250, 2.065, 2.045 | A1=170 G, A2=25 G, A3=30 G | Illustrative spectrum | libretexts.org |
| Cr(IV) porphyrinoid | ~5992.0 eV (energy position) | N/A | Comparison with Cr(III) | rsc.org |
Zero-field splitting (ZFS) parameters, commonly denoted as D (axial splitting) and E (rhombic splitting), quantify the energy separation of spin states in the absence of an external magnetic field. These parameters are crucial for understanding the electronic structure and symmetry of paramagnetic complexes, particularly those with spin states greater than S=1/2. For Cr(IV) complexes, ZFS parameters are significant descriptors for potential molecular qubit applications, as they influence optical initialization and addressability chemrxiv.org.
While direct experimental determination of ZFS parameters for Cr(IV) is less extensively reported in the provided literature compared to Cr(III), theoretical studies employing methods such as CASPT2 and HMC-PDFT have been used to predict these values for Cr(IV) aryl complexes chemrxiv.org. These investigations highlight the critical role of molecular geometry, noting that minor alterations can lead to substantial changes in ZFS parameters chemrxiv.org. For related systems, ZFS parameters for Cr(III) have been accurately determined using high-field EPR and theoretical models, demonstrating the general applicability of these techniques bibliotekanauki.plcdnsciencepub.comnationalmaglab.org. The ZFS values for Cr(IV) are generally small, but their potential for tunability through ligand modification is an active area of research chemrxiv.org.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the electronic and local structural properties of atoms. It is typically divided into two main spectral regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES spectroscopy is highly sensitive to the oxidation state of the absorbing atom. The position of the absorption edge, particularly the main absorption edge (e.g., K-edge or L-edge), shifts to higher energies as the oxidation state of the element increases researchgate.netresearchgate.netstanford.edulehigh.edu. This shift occurs because the increased effective nuclear charge experienced by the core electrons leads to a higher binding energy.
For chromium, XANES has been instrumental in differentiating between various oxidation states. For instance, Cr K-edge XANES spectra of chromium oxides reveal that the shape of the White Line (WL) is dependent on the oxidation state acs.org. Specifically, a peak attributed to the O(1s) → O(2p)Cr(3d) transition was observed in CrO2, which contains Cr(IV) acs.org. In chromium porphyrinoid complexes, the intensity-weighted average energy position of the Cr K-edge for a Cr(IV) complex was found to be approximately 1.1 eV higher than that of a Cr(III) complex, consistent with an increase in oxidation state rsc.org. Studies on chromium reference compounds indicate that the edge position can shift by approximately 9 eV across the range of common chromium oxidation states (e.g., from Cr(0) to Cr(VI)) in oxidic materials stanford.edu. Furthermore, the presence or absence of specific pre-edge features can also signify the oxidation state and coordination geometry; for example, a prominent pre-edge feature at ~5993 eV is characteristic of tetrahedrally coordinated Cr(VI), whereas its absence in Cr(III) compounds suggests a reduced valence state utm.my.
Table 2: XANES Edge Position Shifts for Chromium Oxidation States
| Oxidation State Change | Approximate Edge Shift | Notes | Citation |
| Cr(III) to Cr(IV) | ~1.1 eV (higher energy) | In porphyrinoid complexes | rsc.org |
| Cr(0) to Cr(VI) | ~9 eV (higher energy) | In oxidic materials | stanford.edu |
| Cr(VI) vs. Cr(III) | Distinguishable spectra | Pre-edge features differ for coordination | utm.my |
Extended X-ray Absorption Fine Structure (EXAFS) provides detailed information about the local atomic environment surrounding the absorbing atom. By analyzing the oscillations in the absorption spectrum above the absorption edge, parameters such as the distances to neighboring atoms, the coordination numbers of these neighbors, and the types of atoms present in the first coordination shell can be determined lehigh.edurepositorioinstitucional.mxresearchgate.net.
EXAFS analysis has been employed to elucidate the local structure of Cr(IV) species. For instance, in a Cr(IV)-containing material, EXAFS revealed a coordination shell of carbon atoms at a distance of 2.03 Å from chromium, followed by shells of chromium backscattering atoms at 2.72 Å and 3.7 Å, suggesting incorporation within a carbonate matrix nih.gov. In chromium porphyrinoid complexes, EXAFS analysis for a Cr(IV) species identified Cr–O bond lengths of 1.56 Å and Cr–N distances of 2.03 Å rsc.org. Furthermore, EXAFS studies on chromium oxides have shown that chromium atoms can exhibit short (ca. 1.65 Å) or long (ca. 1.91 Å) distances to oxygen atoms, which are attributed to high oxidation states in tetrahedral coordination and Cr(III) in octahedral coordination, respectively psu.edu. This ability to resolve different bond lengths provides insight into the coordination geometry and potentially the oxidation state. EXAFS fitting parameters, such as coordination number (N), interatomic distance (R), and Debye-Waller factor (σ2), are typically determined with accuracies of ±1 for N and ±0.02 Å for R nih.gov.
Table 3: Representative EXAFS Structural Parameters for Chromium Species
| Species/Complex | Neighboring Atom | Distance (Å) | Coordination Number (N) | Notes | Citation |
| Cr(IV) in carbonate | C | 2.03 | N/A | First coordination shell | nih.gov |
| Cr(IV)[TMP]O | O | 1.56 | 1 | Cr-O bond | rsc.org |
| Cr(IV)[TMP]O | N | 2.03 | 4 | Cr-N bond | rsc.org |
| High-valent Cr (Tetrahedral) | O | ~1.65 | N/A | Shorter Cr-O distance | psu.edu |
| Cr(III) (Octahedral) | O | ~1.91 | N/A | Longer Cr-O distance | psu.edu |
UV-Visible and Near-Infrared (NIR) Spectroscopy
UV-Visible and Near-Infrared (NIR) spectroscopy are powerful tools for probing the electronic transitions within transition metal complexes, including those of Chromium(IV). These techniques are sensitive to changes in the electronic configuration and coordination environment.
d-d Electronic Transitions and Ligand-to-Metal Charge Transfer
Chromium(IV) complexes, typically featuring a d² electronic configuration in an octahedral or distorted octahedral environment, exhibit characteristic electronic transitions. These include:
d-d Transitions: These arise from the promotion of an electron between d orbitals that are split by the ligand field. For Cr(IV) (d²), these transitions are generally spin-forbidden (as they typically involve transitions between states of different spin multiplicity, though for d² it's more about the specific orbital promotions). They are often weak and appear in the visible or NIR regions of the spectrum. The exact energies and intensities are highly dependent on the ligands and the geometry of the complex. For example, Cr(III) complexes, which are d³, often show d-d transitions in the visible range cardiff.ac.ukethz.ch. While Cr(IV) is d², its d-d transitions are expected to be similarly influenced by ligand field strength.
Ligand-to-Metal Charge Transfer (LMCT) Transitions: These transitions involve the excitation of an electron from a ligand-based molecular orbital to a metal-based molecular orbital. LMCT bands are typically intense and occur in the UV or visible regions. They are often spin-allowed and symmetry-allowed, leading to high molar absorptivity (ε values can be 50,000 L mol⁻¹ cm⁻¹ or greater) libretexts.org. LMCT transitions are indicative of strong metal-ligand interactions and can provide information about the electronic properties of the ligands. For Cr(VI), charge transfer bands are observed, with protonated HCrO₄⁻ absorbing maximally at 349 nm and chromate (B82759) (CrO₄²⁻) at 373 nm in aqueous solutions academie-sciences.fr. While this refers to Cr(VI), similar principles apply to Cr(IV) complexes, where intense charge transfer bands can dominate the spectrum, sometimes overlapping with weaker d-d transitions cardiff.ac.uklibretexts.orguu.nlnih.gov.
Table 1: Typical UV-Vis/NIR Absorption Features of Transition Metal Complexes
| Transition Type | Expected Wavelength Region | Intensity (Molar Absorptivity, ε) | Origin |
| d-d Electronic Transitions | Visible to NIR | Weak (ε ≈ 1-100 L mol⁻¹ cm⁻¹) | Promotion of electrons between metal d-orbitals split by ligand field. Often spin-forbidden. |
| Ligand-to-Metal Charge Transfer (LMCT) | UV to Visible | Intense (ε > 50,000 L mol⁻¹ cm⁻¹) | Excitation of an electron from a ligand molecular orbital to a metal molecular orbital. |
| Metal-to-Ligand Charge Transfer (MLCT) | UV to Visible | Intense (ε > 50,000 L mol⁻¹ cm⁻¹) | Excitation of an electron from a metal molecular orbital to a ligand molecular orbital. |
Time-Resolved UV-Vis for Kinetic Studies
Time-resolved UV-Vis spectroscopy is invaluable for studying the kinetics and mechanisms of reactions involving transient Cr(IV) species. By monitoring spectral changes over very short time scales (picoseconds to milliseconds), researchers can track the formation and decay of intermediates. For example, studies on Cr(CO)₅ complexes have utilized picosecond time-resolved absorption spectroscopy to observe the solvation dynamics and ligand exchange processes, revealing rapid formation of solvated intermediates with characteristic absorption maxima core.ac.ukacs.org. Such techniques allow for the determination of rate constants and reaction orders, providing critical mechanistic details for reactions where Cr(IV) might be an intermediate or a product.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of molecules, offering insights into the nature of chemical bonds, particularly metal-ligand interactions.
Characterization of Metal-Ligand Vibrations
Vibrational spectroscopy is highly effective in identifying and characterizing metal-ligand bonds in Cr(IV) complexes. Specific vibrational frequencies are sensitive to the bond strength, mass of the atoms involved, and the coordination geometry.
Metal-Ligand Stretching Modes: The stretching vibrations of metal-ligand bonds, such as Cr-N, Cr-O, Cr-Cl, and Cr-P, typically appear in the lower frequency regions of the IR and Raman spectra (often below 500 cm⁻¹). For instance, Cr-N vibrations from coordinated pyridine (B92270) have been observed around 290 cm⁻¹ up.ac.za. Similarly, Cr-P vibrations in phosphine (B1218219) complexes might appear around 415 cm⁻¹ up.ac.za. The exact positions of these bands are diagnostic of the specific ligands and the oxidation state of chromium.
Ligand Vibrations: Vibrations internal to the ligands also provide crucial information. Coordination to the metal center often causes shifts in these ligand-based vibrational frequencies compared to the free ligand. For example, C-H stretching vibrations of phenyl groups in pyridine ligands have been observed to shift upon coordination up.ac.zaup.ac.za. Changes in C-C and C-N ring vibrations of pyridine are also indicative of metal coordination up.ac.za. In some cases, specific ligand deformations, like C-C-C deformation of a tert-butyl group, can also be tracked up.ac.za.
Table 2: Representative Vibrational Frequencies (cm⁻¹) in Chromium Complexes
| Vibration Type | Example Complex/Ligand | Observed Frequency (cm⁻¹) | Assignment/Notes | Reference |
| Cr-N (pyridine) | [CrCl₃(py)₃] | ~290 | Metal-ligand stretch | up.ac.za |
| Cr-P | [CrCl₃(dppe)(pytb)] | ~415 | Tentative assignment, infers dppe coordination | up.ac.za |
| Cr=O (terminal) | Surface Cr(VI) oxide | ~1001 | Surface Cr=O species | researchgate.netresearchgate.net |
| Cr-O (aqua) | trans-[CrCl₂(H₂O)₄]⁺ | ~463 | Cr-O stretch, potentially mixed with other modes | researchgate.net |
| Ligand (C-H stretch) | Phenyl C-H | ~3055-3076 | Shifted from free ligand upon coordination | up.ac.za |
| Ligand (C-C-C def.) | tert-butyl | ~399 | Deformation mode, shifted from free ligand | up.ac.za |
Mechanistic Probes in Cr(IV) Reactions
Vibrational spectroscopy can serve as a mechanistic probe by monitoring changes in the vibrational spectrum as a reaction progresses. This is particularly useful for identifying intermediates or understanding bond-breaking and bond-forming events. For instance, a change in the intensity or position of a metal-ligand vibration could signal the formation or decomposition of a Cr(IV) species. Time-resolved vibrational spectroscopy, although less common than time-resolved UV-Vis, can provide direct observation of vibrational modes of transient species, offering detailed insights into reaction pathways nih.govacs.orgaip.org. For example, in catalytic cycles, shifts in vibrational frequencies can indicate changes in the coordination environment or oxidation state of the metal center.
Other Advanced Spectroscopic Methods
Beyond UV-Vis and vibrational spectroscopy, other advanced techniques offer unique perspectives on Cr(IV) species.
Mössbauer Spectroscopy: Mössbauer spectroscopy is primarily used for elements with suitable isotopes that exhibit the Mössbauer effect, such as iron (⁵⁷Fe). While chromium isotopes are not typically studied by Mössbauer spectroscopy for direct characterization of chromium itself, it can be used to study iron-containing materials where chromium is present as a dopant or alloying element, providing information about the local environment and oxidation state of iron in relation to chromium iaea.orgscirp.orgaip.orgjst.go.jpacs.org. For example, in Fe-Cr alloys, Mössbauer spectroscopy can reveal phase separation and the influence of chromium on the iron sites iaea.orgjst.go.jp. It is not a direct method for Cr(IV) speciation.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, its application to paramagnetic transition metal complexes, including most Cr(IV) species (which are paramagnetic due to unpaired electrons), is challenging. Paramagnetic NMR (pNMR) can provide information, but the signals are often broadened and shifted significantly due to the unpaired electrons huji.ac.ilacs.orgineosopen.org. For Cr(IV), which has a d² configuration, it is paramagnetic. Even-numbered oxidation states of chromium (0, II, IV, VI) can be diamagnetic or have significantly reduced paramagnetism under specific conditions, but Cr(IV) is generally paramagnetic. If diamagnetic Cr(IV) species were to exist, or if studying the NMR of ligand nuclei in paramagnetic Cr(IV) complexes, specific information could be obtained. However, the paramagnetism often leads to signals that are too broad for high-resolution NMR spectrometers, and accurate interpretation requires sophisticated theoretical calculations huji.ac.ilacs.orgineosopen.org. The only NMR-active nucleus for chromium is ⁵³Cr, which has low sensitivity and yields broad lines, further complicating its use for Cr(IV) characterization huji.ac.il. NMR is more commonly applied to diamagnetic complexes, such as some Cr(III) or Cr(VI) species, or to study ligand environments in paramagnetic complexes where the paramagnetism of the metal center influences the ligand signals huji.ac.ilacs.orgineosopen.orgpsu.eduacs.org.
Chromium(IV) Compound Name List:
Chromium(IV)
Reactivity and Mechanistic Roles of Chromium Iv
Chromium(IV) as a Reactive Intermediate in Redox Processes
Chromium(IV) is frequently encountered as an intermediate in the multi-step reduction of higher oxidation states of chromium, particularly Cr(VI), to the more stable Cr(III) state. Its high reactivity means it is often consumed as quickly as it is formed, making its direct observation and characterization challenging.
In redox processes, Cr(IV) can act as both an oxidant and a reductant, often participating in single-electron transfer (SET) events. For instance, in the oxidation of certain organic substrates, Cr(VI) reduction can proceed through Cr(V) and Cr(IV) intermediates. The aquachromyl ion, [Cr(IV)(O)(H₂O)₄]²⁺, has been shown to react with rhodium hydrides via hydrogen atom abstraction, a process that can be initiated by SET. nih.govosti.gov These reactions often exhibit moderate deuterium (B1214612) isotope effects, suggesting that the transfer of a hydrogen atom, potentially preceded by or coupled with an electron, is a key step.
The reduction of Cr(VI) to Cr(III) fundamentally involves a net transfer of three electrons. This process is typically not a single concerted step but rather a series of sequential electron transfers, with Cr(V) and Cr(IV) acting as transient intermediates. nih.govresearchgate.net For example, in the reaction of Cr(VI) with organic reductants like 10-methyl-9,10-dihydroacridine (AcrH₂), mechanisms involving both one- and two-electron pathways for the reduction of intermediate Cr(IV) have been proposed. acs.org Electrochemical reduction of Cr(VI) to Cr(III) in aqueous solutions is characterized by a high kinetic barrier due to the multiple proton and electron transfers required. nih.gov
Table 1: Reactivity of Aquachromyl Ion (Cr(IV)aqO₂⁺) in Hydrogen Atom Transfer Reactions
| Rhodium Hydride Substrate | Rate Constant (M⁻¹s⁻¹) at 25°C | Proposed Mechanism Step | Deuterium Isotope Effect (kH/kD) | Citation |
| L¹( researchgate.netaneN₄)(H₂O)RhH₂⁺ | ~1 x 10⁴ | Hydrogen atom transfer | ~3 | nih.govosti.gov |
| L²(meso-Me₆- researchgate.netaneN₄)(H₂O)RhH₂⁺ | 1.12 x 10³ | Hydrogen atom transfer | 3.3 | nih.govosti.gov |
Table 2: Hydride Transfer Rate Constants and Isotope Effects Involving Chromium Species
| Reactants | Rate Constant (M⁻¹s⁻¹) | Reaction Type | Isotope Effect (kie) | Citation |
| Cr(IV)aqO₂⁺ + L¹( researchgate.netaneN₄)(H₂O)RhH₂⁺ | 8800 | Hydride transfer | 5.4 | nih.govosti.gov |
| Cr(IV)aqO₂⁺ + L²(meso-Me₆- researchgate.netaneN₄)(H₂O)RhH₂⁺ | 1000 | Hydride transfer | 6.2 | nih.govosti.gov |
| Cr(IV)aqO₂⁺ + (NH₃)₄RhH₂⁺ | 2500 | Hydride transfer | N/A | nih.govosti.gov |
Oxygen Atom Transfer (OAT) Reactions Catalyzed by Chromium(IV)
Chromium complexes, particularly those featuring oxo or peroxo ligands, are recognized for their ability to catalyze oxygen atom transfer (OAT) reactions. While Cr(V)-oxo species are frequently implicated in OAT, Cr(IV)-oxo and Cr(IV)-peroxo intermediates are also known to participate or be formed during these processes. For example, a Cr(III)-superoxo complex can react to form a Cr(IV)-oxo species, which then acts as an oxidant in OAT reactions. nih.govacs.org
The nature of OAT, whether it proceeds via an electrophilic or nucleophilic pathway, depends on the electronic properties of the metal-oxo species and the substrate. Metal-oxo complexes can exhibit dual reactivity. For instance, oxo(salen)chromium(V) complexes, which are closely related to potential Cr(IV) intermediates, have shown non-linear Hammett plots in reactions with phenylsulfinylacetic acids, suggesting a switch between electrophilic and nucleophilic mechanisms depending on the electronic nature of the substituents on the substrate. nih.gov Cr(III)-superoxo complexes have demonstrated electrophilic character in sulfoxidation reactions, attacking the sulfur atom of thioanisoles. nih.govacs.org
The nature of the supporting ligands significantly influences the reactivity and stability of chromium complexes involved in OAT. Macrocyclic ligands, such as salen and tetramethyltetraazacyclododecane (TMC), have been employed to stabilize various chromium oxidation states and modulate their catalytic activity. nih.govacs.orgnih.govresearchgate.net The electronic and steric properties of these ligands can tune the redox potentials and the accessibility of the metal center, thereby affecting the efficiency and selectivity of oxygen atom transfer. For example, the binding of Lewis acids to the carbonyl oxygen of tetraamido macrocyclic ligands (TAML) has been shown to enhance the oxidizing power of chromium-oxo species. researchgate.net
Hydrogen Atom Transfer (HAT) Reactions
Chromium(IV) species can also engage in hydrogen atom transfer (HAT) reactions, abstracting hydrogen atoms from substrates. This is exemplified by the reaction of the aquachromyl ion, Cr(IV)aqO₂⁺, with rhodium hydrides, where hydrogen atom abstraction is a proposed initial step. nih.govosti.gov In cooperative catalysis involving iron and chromium, a triple HAT cascade has been proposed for remote C–H desaturation, where chromium hydrides and chromium radicals are involved in sequential hydrogen atom abstraction steps. researchgate.netnsf.gov Furthermore, Cr(III)-superoxo complexes, which can be precursors to or involved in pathways with Cr(IV) species, have also demonstrated reactivity in HAT reactions. rsc.orgnih.gov
Compound List:
Chromium(IV) (Cr(IV))
Chromium(VI) (Cr(VI))
Chromium(V) (Cr(V))
Chromium(III) (Cr(III))
Chromium(II) (Cr(II))
Aquachromyl ion (Cr(IV)aqO₂⁺)
Rhodium hydrides (L(H₂O)RhH₂⁺)
researchgate.netaneN₄
meso-Me₆- researchgate.netaneN₄
10-methyl-9,10-dihydroacridine (AcrH₂)
Cr(IV)-oxo species
Cr(IV)-peroxo complexes
Cr(III)-superoxo complexes
Hydrogen peroxide (H₂O₂)
Molecular oxygen (O₂)
Nitric oxide (NO)
Nitrite (B80452) (NO₂⁻)
Nitrate (B79036) (NO₃⁻)
(salen)CrVO⁺
(NH₃)₄RhH₂⁺
Ligand Exchange Kinetics and Mechanisms in Chromium(IV) Complexes
The study of ligand exchange in Chromium(IV) complexes is essential for understanding their stability and reactivity in solution. Chromium(IV) complexes, particularly those with carboxylate ligands, have been generated in situ and characterized, revealing pH-dependent stability profiles. The kinetics of ligand exchange are influenced by the nature of the ligands and the surrounding chemical environment, such as pH.
In aqueous solutions, Cr(IV) complexes with various carboxylate ligands have been investigated. The stability of these complexes, often quantified by their half-lives, varies significantly with pH. For instance, Cr(IV) complexes with 2-hydroxy-2-methylbutanoate (hmba) and 2-ethyl-2-hydroxybutanoate (ehba) show maximum stability around pH 3, with half-lives of approximately 30 minutes. Complexes with oxalate (B1200264) (ox) and malonate (mal) are most stable at pH 5, exhibiting half-lives of about 1.5 hours and 1.5 minutes, respectively. Similarly, 2-picolinate (pic) complexes are stable at pH 5 with a half-life of around 20 minutes, while quinate (qa) complexes are most stable at pH 6 with a half-life of approximately 1 hour acs.org. These variations in stability highlight the intricate interplay between the chromium center, the ligands, and the solution conditions, dictating the rates and mechanisms of ligand substitution.
Data Table 1: Stability of Chromium(IV) Carboxylato Complexes
| Ligand | Optimal pH | Approximate Half-life |
| hmba | ~3 | ~30 min |
| ehba | ~3 | ~30 min |
| ox | ~5 | ~1.5 h |
| mal | ~5 | ~1.5 min |
| pic | ~5 | ~20 min |
| qa | ~6 | ~1 h |
Data compiled from acs.org. Conditions: [Cr(IV)]₀ = 0.1 mM, 25 °C.
Disproportionation Reactions of Chromium(IV) Species
Chromium(IV) is an intermediate oxidation state that is often thermodynamically unstable with respect to disproportionation, typically yielding Cr(III) and Cr(V) or Cr(VI) species oup.comlibretexts.org. This propensity for disproportionation plays a crucial role in the redox cycling of chromium in various chemical and biological systems.
A well-studied example of Cr(IV) disproportionation involves the aquachromyl(IV) ion (CraqO2+) in aqueous solutions. This species undergoes disproportionation to form Craq3+ and HCrO4-. The reaction kinetics are characterized by a rate law that shows second-order dependence on the aquachromyl(IV) ion concentration and an inverse first-order dependence on the hydrogen ion concentration:
-d[CraqO2+]/dt = 38.8[CraqO2+]2[H+]-1 at 25 °C acs.org.
Mechanistic studies, including a substantial kinetic isotope effect (kH/kD = 6.9), suggest that the disproportionation proceeds via a mechanism involving the abstraction of a hydrogen atom from a coordinated water molecule or hydroxo group within a singly deprotonated transition state acs.org. This process is also influenced by other species; for instance, manganese(II) has been shown to catalyze the disproportionation of carboxylato-bound chromium(IV) to Cr(V) and Cr(III) acs.orgnih.gov.
Data Table 2: Disproportionation Kinetics of Aquachromyl(IV) Ion
| Species | Reaction | Rate Law | Conditions | Kinetic Isotope Effect (kH/kD) |
| Aquachromyl(IV) ion | CraqO2+ → Craq3+ + HCrO4- | -d[CraqO2+]/dt = 38.8[CraqO2+]2[H+]-1 | 25 °C | 6.9 |
Data compiled from acs.org.
Photochemical Generation and Reactivity of Chromium(IV)
Photochemical methods offer alternative routes for generating high-valent metal-oxo species, including those involving chromium. In the realm of porphyrin chemistry, Cr(IV)-oxo porphyrins ([CrIV(Por)(O)]) have been successfully generated through the visible-light irradiation of chromium(III) chlorate (B79027) precursors crimsonpublishers.comnsf.gov. These photo-generated species are analogous to those produced via chemical oxidation methods and have been studied for their reactivity in oxidation reactions, such as sulfoxidation crimsonpublishers.comresearchgate.net.
The photochemical generation of these complexes typically involves the homolytic or heterolytic cleavage of an O-X bond in ligands like chlorates or nitrites coordinated to a Cr(III) precursor, leading to the formation of Cr(IV)-oxo or Cr(V)-oxo species nsf.govresearchgate.net. For instance, the visible-light photolysis of chlorate or nitrite manganese(III) precursors has been used to generate manganese(IV)-oxo species, with analogous photochemical approaches also applied to chromium porphyrin systems to yield [CrIV(Por)(O)] nsf.gov. These Cr(IV)-oxo porphyrins can then undergo further reactions, including one-electron oxidation to Cr(V)-oxo species crimsonpublishers.com. While the direct photochemical generation of simple aqueous Cr(IV) species is less commonly detailed in the provided snippets, the involvement of chromium intermediates, including Cr(IV), in photochemical pathways, such as in the photosensitization by Cr(VI) leading to hydroxyl radical production, has also been noted nih.gov.
Compound List
Chromium(IV) (Cr(IV))
Chromium(IV) carboxylato complexes (e.g., Cr(IV)-hmba, Cr(IV)-ehba, Cr(IV)-ox, Cr(IV)-mal, Cr(IV)-pic, Cr(IV)-qa)
Aquachromyl(IV) ion (CraqO2+)
Chromium(IV)-oxo porphyrins ([CrIV(Por)(O)])
Chromium(IV)-oxo phthalocyanines
Computational and Theoretical Investigations of Chromium Iv Chemistry
Density Functional Theory (DFT) Calculations
DFT has been widely applied to study chromium complexes, offering a balance between computational cost and accuracy for many systems. acs.orgchemrxiv.orgacs.org These methods are particularly useful for geometry optimizations, thermochemical predictions, and elucidating reaction mechanisms.
DFT calculations are routinely used to predict the ground-state structures of Cr(IV) complexes. Geometry optimization is performed to find the minimum energy conformation of a molecule, providing key structural parameters such as bond lengths and angles.
In studies of pseudotetrahedral chromium(IV) aryl complexes, geometry optimizations have been carried out using DFT with the PBE exchange-correlation functional and dispersion corrections. umn.edunih.gov These calculations, performed on molecular crystals to account for the experimental environment, yield structural parameters that show slight differences from those obtained from crystallographic data. acs.org For instance, in a Cr(IV) complex with 2-methylphenyl ligands, the optimized Cr-ligand bond lengths were found to be 1.97 Å, while the experimental values ranged from 1.98 to 2.00 Å. acs.orgchemrxiv.org Similarly, for a complex with 2,3-dimethylphenyl ligands, the optimized Cr-ligand bond distances were 1.98 Å, compared to experimental values of 2.00 Å and 2.02 Å. acs.orgchemrxiv.org These deviations are often attributed to the absence of zero-point and temperature effects in the calculations. acs.org
The table below compares experimental and DFT-optimized geometric parameters for several Cr(IV) aryl complexes, illustrating the typical agreement between theory and experiment.
| Complex | Parameter | Experimental (Crystal) | DFT Optimized (Periodic) | DFT Optimized (Gas-Phase) |
| Cr(2-methylphenyl)₄ | Cr-Ligand Distance (Å) | 1.98 - 2.00 | 1.97 | 1.98 |
| R-Cr-R Angle (°) | ~106.3 - 111.9 | ~109.1 - 112.5 | ~104.1 - 113.6 | |
| Cr(2,3-dimethylphenyl)₄ | Cr-Ligand Distance (Å) | 2.00, 2.02 | 1.98 | 1.98 |
| R-Cr-R Angle (°) | ~107.5 - 110.6 | ~107.4 - 110.6 | ~105.1 - 112.1 | |
| Cr(2,4-dimethylphenyl)₄ | Cr-Ligand Distance (Å) | 1.99, 2.00 | 1.97, 1.98 | 1.97, 1.98 |
| R-Cr-R Angle (°) | ~107.9 - 110.8 | ~109.3 - 111.0 | ~106.1 - 112.7 |
Data sourced from studies on Cr(IV) aryl complexes. acs.org
DFT is also employed to calculate thermochemical properties, such as the stability of different isomers and the energies of reaction. acs.orgiaea.orgdiva-portal.org For example, calculations on chromium oxide clusters have been used to assess the relative stability of various isomers by comparing their total energies. acs.org These computations help in understanding which structures are likely to be observed experimentally.
A significant application of DFT is the mapping of reaction pathways, which involves identifying intermediates and transition states to understand a reaction's mechanism. acs.orgfung-group.orgchemistryviews.org This is particularly valuable for the complex, multi-step reactions often catalyzed by chromium compounds. acs.orgacs.org
One such study investigated the reaction of a chromium(III)-superoxo complex with nitric oxide (NO) to form a stable chromium(IV)-oxo species. nih.govfigshare.com DFT calculations on the quartet (S = 3/2) potential energy surface revealed a two-step mechanism. nih.gov The first step, the formation of a Cr(III)-peroxynitrite intermediate, proceeds over a very low activation barrier of 1.7 kcal/mol. The subsequent conversion to the Cr(IV)-oxo complex involves the homolytic cleavage of the O-O bond and has a calculated barrier of 20.1 kcal/mol. nih.gov
DFT has also been used to model the mechanism of ethylene (B1197577) trimerization catalyzed by Cr-pyrrolyl complexes. acs.org These studies map out the complete Gibbs free energy surfaces for the proposed metallacycle mechanism, identifying metallacycle growth as the rate-determining step. acs.org In other systems, such as the haptotropic rearrangements in tricarbonylchromium complexes, DFT modeling has been used to predict activation barriers that are in close agreement with experimental values, providing evidence for the participation of specific functional groups in the transition state. rsc.org
DFT methods are capable of predicting a range of spectroscopic parameters that can be directly compared with experimental measurements, aiding in the characterization of new compounds. researchgate.netresearchgate.netacs.org
For paramagnetic Cr(IV) complexes, a key property is the energy gap between different spin states, such as the triplet-singlet gap (ΔET-S). acs.org DFT functionals like tPBE0 and B3LYP have been used to calculate these gaps. researchgate.net For a Cr(IV) aryl complex, the tPBE0 functional predicted a ΔET-S of 1.18 eV, which showed excellent agreement with the experimental value of 1.20 eV. researchgate.net This demonstrates DFT's utility in predicting electronic properties, although its performance can be highly dependent on the chosen functional. chemrxiv.org
The table below shows a comparison of experimental and calculated triplet-singlet gaps for various Cr(IV) aryl complexes using different theoretical methods.
| Complex | Method | Calculated ΔET-S (eV) | Experimental ΔET-S (eV) |
| Cr(2-methylphenyl)₄ | tPBE0 | 1.18 | 1.20 |
| B3LYP+D3BJ | 1.63 | 1.20 | |
| CASPT2 | 1.41 | 1.20 | |
| Cr(2,3-dimethylphenyl)₄ | tPBE0 | 1.22 | 1.22 |
| B3LYP+D3BJ | 1.47 | 1.22 | |
| CASPT2 | 1.46 | 1.22 | |
| Cr(2,4-dimethylphenyl)₄ | tPBE0 | 1.21 | 1.20 |
| B3LYP+D3BJ | 1.31 | 1.20 | |
| CASPT2 | 1.46 | 1.20 |
Data compiled from multiconfigurational and DFT studies. researchgate.net
Beyond energy gaps, DFT can be used to predict other spectroscopic data, including NMR chemical shifts using methods like the gauge-independent atomic orbital (GIAO) approach and UV-Vis spectra via time-dependent DFT (TD-DFT). researchgate.net
Ab Initio and Multireference Methods
While DFT is a powerful tool, it can struggle with systems that have significant multireference character, such as transition metal complexes with multiple, nearly-degenerate d-orbitals. chemrxiv.org In these cases, more sophisticated ab initio and multireference methods are required for an accurate description of the electronic structure. researchgate.netresearchgate.netmdpi.comiaea.org
The Cr(IV) ion possesses a 3d² electron configuration. acs.org In a tetrahedral ligand field, this configuration can lead to low-lying electronic states of different spin multiplicities, typically a ground triplet state (S=1) and an excited singlet state (S=0). arxiv.org Accurately describing these states and their energy separation is critical for understanding the magnetic and optical properties of Cr(IV) complexes. umn.edu
Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method followed by second-order perturbation theory (CASPT2), are particularly well-suited for this challenge. umn.eduacs.orgchemrxiv.org These methods explicitly account for the static and dynamic electron correlation that is crucial in d-orbital systems. researchgate.net In studies of Cr(IV) aryl complexes, CASSCF calculations have been performed using various active spaces to correctly model the metal-ligand covalency. acs.org A minimal active space might include only the two d-electrons in the two nearly-degenerate e orbitals, denoted as (2,2). acs.org However, more accurate descriptions often require larger active spaces, such as (8,8), which also includes the occupied metal-ligand bonding orbitals. acs.org
Calculations show that methods like multistate CASPT2 (MS-CASPT2) and hybrid multiconfiguration pair-density functional theory (HMS-PDFT) often perform better than DFT for predicting singlet-triplet gaps in these Cr(IV) systems. umn.eduacs.orgnih.gov The accurate calculation of these energy gaps is vital for understanding phenomena like intersystem crossing, which is a key process in applications such as optically addressable molecular qubits. researchgate.netbeilstein-journals.org
For Cr(IV) complexes in their triplet ground state, the three spin sublevels (mₛ = -1, 0, +1) are degenerate in the absence of a magnetic field and spin-orbit coupling. However, spin-orbit coupling can lift this degeneracy, a phenomenon known as zero-field splitting (ZFS). acs.org ZFS is described by the axial (D) and rhombic (E) parameters, which are crucial for applications in molecular magnetism and quantum information science. umn.eduresearchgate.net
The prediction of ZFS parameters is a significant challenge for electronic structure theory, as they are small and highly sensitive to both molecular geometry and the accurate treatment of electron correlation and spin-orbit coupling. umn.educhemrxiv.org Multireference methods are often necessary to obtain reliable ZFS values. umn.eduacs.org Computational protocols using CASSCF and MS-CASPT2 have been developed to calculate the D and E parameters for Cr(IV) aryl complexes. umn.eduacs.orgresearchgate.net These calculations involve diagonalizing the spin-orbit coupling operator within the basis of the calculated multiconfigurational eigenstates. umn.eduacs.org
Studies have shown that the calculated ZFS parameters are sensitive to the choice of active space and the molecular geometry used in the calculation. acs.orgchemrxiv.orgchemrxiv.org For example, it is recommended to use geometries optimized with periodic calculations to better reflect the crystal environment, as small changes in bond angles can lead to significant changes in the predicted ZFS values. chemrxiv.org Despite the challenges, methods like MS-CASPT2 have shown good qualitative agreement with experimental ZFS data for Cr(IV) complexes. acs.orgresearchgate.netacs.org
Comparison of experimental and calculated ZFS parameters using an (8,8) active space. researchgate.net
Ligand Field and Crystal Field Calculations
Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are fundamental models used to describe the electronic structure and properties of transition metal complexes. dacollege.orglibretexts.org For Chromium(IV), which has a 3d² electron configuration, these theories are crucial for understanding its spectroscopic and magnetic behavior.
In a free Cr(IV) ion, the 3d² configuration gives rise to several electronic terms, with the ³F (triplet F) term being the ground state according to Hund's rules. In the presence of a ligand field, the degeneracy of the five d-orbitals is lifted. The nature and magnitude of this splitting are determined by the geometry and strength of the coordinating ligands. libretexts.orgsmmcollege.in
For a tetrahedral (T_d) coordination environment, which is common for Cr(IV), the d-orbitals split into a lower energy doubly degenerate set (e) and a higher energy triply degenerate set (t₂). dacollege.org The 3d² electrons of Cr(IV) occupy the lower 'e' orbitals, resulting in a ³A₂ ground state term (derived from the ³F free-ion term). The energy separation between the 'e' and 't₂' orbitals is denoted as Δ_t.
Computational studies have become indispensable for accurately quantifying the electronic structure of Cr(IV) complexes. acs.org Methods ranging from Density Functional Theory (DFT) to more sophisticated multiconfigurational techniques like Complete Active Space Second-Order Perturbation Theory (CASPT2) are employed. acs.orgchemrxiv.orgrsc.org These calculations provide detailed insights into parameters that are experimentally observable.
A key parameter for Cr(IV) complexes, particularly those investigated as molecular qubits, is the zero-field splitting (ZFS). acs.orgcolostate.edu ZFS describes the lifting of spin degeneracy in the absence of an external magnetic field, which arises from spin-orbit coupling and spin-spin interactions. acs.org For a Cr(IV) complex with a triplet (S=1) ground state, ZFS splits the M_s = 0, ±1 levels. Accurate calculation of ZFS parameters is a significant challenge for theoretical methods. acs.org
Recent high-level ab initio ligand field theory (aiLFT) approaches have also been developed to analyze bonding in organometallic compounds, which can be applied to Cr(IV) systems to extract ligand field parameters computationally. rsc.orgrsc.org
Table 1: Selected Calculated Parameters for a Tetrahedral Cr(IV) Aryl Complex
| Parameter | Gas-Phase Optimized | Crystal Optimized | Experimental (Crystal) |
| Cr-C Bond Length (Å) | 1.98 | 1.97 | 1.98 - 2.00 |
| Singlet-Triplet Gap (cm⁻¹) | 6940 (HMS-PDFT) | 7540 (HMS-PDFT) | Not Available |
| ZFS Parameter D (cm⁻¹) | -1.16 (CASPT2) | -1.33 (CASPT2) | Not Available |
| Data derived from computational studies on Cr(IV) aryl complexes. acs.org |
Table 2: Calculated Crystal Field Levels for Cr⁴⁺ in LiAlO₂
| T_d Level | C₂ Level | Calculated Energy (cm⁻¹) | Experimental Energy (cm⁻¹) |
| ³T₂(³F) | ³B₂ | 10851 | 10800 |
| ³A₁ | 12908 | 12900 | |
| ³B₁ | 13454 | 13500 | |
| ³T₁(³F) | ³A₂ | 15822 | 15800 |
| ³B₁ | 17978 | 18000 | |
| ³B₂ | 18519 | 18500 | |
| ³T₁(³P) | ³A₂ | 20853 | 20800 |
| ³B₁ | 21975 | 22000 | |
| ³B₂ | 22378 | 22400 | |
| Data adapted from crystal field analysis of Cr⁴⁺ doped in LiAlO₂ oxide crystal. researchgate.net |
These computational investigations are vital for rationalizing the properties of known Cr(IV) compounds and for the predictive design of new complexes with tailored electronic and magnetic characteristics. rsc.org
Applications of Chromium Iv Chemistry in Catalysis and Materials Science
Chromium(IV) in Advanced Materials Synthesis
Optical and Electronic Materials
Chromium in its tetravalent state (Cr⁴⁺) plays a crucial role in the development of advanced optical and electronic materials, particularly in laser technology, phosphors for solid-state lighting, and specialized optical glasses. The unique electronic configuration and crystal field interactions of Cr⁴⁺ ions allow them to exhibit broad emission bands in the near-infrared (NIR) region, making them highly desirable for various photonic applications. Research has focused on incorporating Cr⁴⁺ into crystalline hosts and glass matrices to harness these properties for tunable lasers, efficient light sources, and optical amplifiers.
Lasers and Saturable Absorbers
Chromium(IV)-doped crystals are well-established as active gain media for tunable solid-state lasers, capable of producing ultrashort laser pulses. The broad emission bandwidths and relatively high gain cross-sections of these materials enable wavelength tunability and mode-locking capabilities.
Chromium(IV)-doped Yttrium Aluminum Garnet (Cr⁴⁺:YAG): This material is a prominent example, emitting in the wavelength range of approximately 1.35–1.65 μm rp-photonics.com. Cr⁴⁺:YAG is widely used as a tunable laser medium and also serves as a passive Q-switching element for pulsed Nd:YAG lasers, exhibiting saturable absorption properties around 1060 nm anr.fr.
Chromium(IV)-doped Forsterite (Mg₂SiO₄): Forsterite doped with Cr⁴⁺ (Cr⁴⁺:forsterite) is another significant laser material, offering emission in the range of 1.1–1.37 μm rp-photonics.comoptica.org. It is known for its potential to generate ultrashort pulses, with durations below 20 femtoseconds (fs) having been achieved rp-photonics.com. Research has explored the influence of crystal characteristics, such as Cr⁴⁺ ion concentration and figure of merit, on laser performance, with high dopant levels enabling improved efficiency and lower thresholds, particularly for diode-pumped applications optica.orgosti.gov. This material has been successfully operated in gain-switched, flash-lamp-pumped, continuous-wave (CW), and mode-locked configurations optica.org.
Table 1: Chromium(IV) Laser Gain Media and Saturable Absorbers
| Host Material | Chromium Ion State | Emission Range (μm) | Tuning Range (μm) | Max Achieved Pulse Duration (fs) | Primary Application(s) |
| Yttrium Aluminum Garnet (YAG) | Cr⁴⁺ | 1.35–1.65 | Not specified | Not specified | Tunable laser, Saturable absorber |
| Magnesium Silicate (B1173343) (Forsterite) | Cr⁴⁺ | 1.1–1.37 | 1.13–1.37 | < 20 | Tunable laser, Mode-locked laser |
| Other Silicates/Germanates | Cr⁴⁺ | Not specified | Not specified | Not specified | Tunable laser |
NIR Phosphors for Light-Emitting Diodes (LEDs)
The development of efficient near-infrared (NIR) light sources is crucial for applications in spectroscopy, optical communication, and medical diagnostics. Chromium(IV)-activated phosphors are emerging as key materials for NIR phosphor-converted LEDs (pc-LEDs) due to their broad emission spectra and high luminescence efficiency.
Broadband NIR Emission: Cr⁴⁺ ions can produce ultra-broadband NIR emission, typically spanning from 700 nm to 1700 nm, with specific materials exhibiting emission from 1100 nm to 1700 nm nih.govacs.orgscilit.comnih.gov. This broad spectral output is advantageous for applications requiring wide spectral coverage.
Host Materials: Research has investigated various host materials for Cr⁴⁺ doping, including scandium oxide (Sc₂O₃) and complex silicates. For instance, Sc₂O₃ doped with Cr³⁺/Cr⁴⁺, when codoped with Yb³⁺, can achieve continuous NIR ultra-broadband emission from 650 to 1600 nm nih.gov. Other examples of Cr⁴⁺-activated phosphors include Li₂ZnGeO₄:Cr⁴⁺, Li₂CaGeO₄:Cr⁴⁺, Y₃Al₅O₁₂:Cr⁴⁺, and Y₂SiO₅:Cr⁴⁺ acs.org. Materials like Li₄SrCa(SiO₄)₂:Cr⁴⁺ have demonstrated ultra-broadband NIR-II emission from 800 to 1400 nm with a peak wavelength at 980 nm and a full width at half maximum (FWHM) of 217 nm researchgate.net.
Table 2: Chromium(IV) NIR Phosphors
| Host Material | Chromium Ion State | Emission Range (nm) | Peak Wavelength (nm) | FWHM (nm) | Potential Application(s) |
| Sc₂O₃:Cr³⁺/Cr⁴⁺ (+ Yb³⁺) | Cr⁴⁺ | 650–1600 | Not specified | Not specified | NIR light sources, Spectral analysis, Temperature sensors |
| Li₂ZnGeO₄ | Cr⁴⁺ | Not specified | Not specified | Not specified | NIR light sources |
| Li₂CaGeO₄ | Cr⁴⁺ | Not specified | Not specified | Not specified | NIR light sources |
| Y₃Al₅O₁₂ (YAG) | Cr⁴⁺ | Not specified | Not specified | Not specified | NIR light sources |
| Y₂SiO₅ | Cr⁴⁺ | Not specified | Not specified | Not specified | NIR light sources |
| Li₄SrCa(SiO₄)₂ | Cr⁴⁺ | 800–1400 | 980 | 217 | NIR-II light sources, Non-destructive analysis |
| Sc₂(1-x)Ga₂xO₃ | Cr⁴⁺ | 900–1700 | Not specified | Not specified | NIR-II light sources |
Optical Glasses and Fibers
Chromium(IV) ions can also be incorporated into glass matrices to create materials with specific optical properties, such as luminescence in the NIR region suitable for optical amplifiers and fiber lasers.
Silicate and Alumino-Silicate Glasses: Research has focused on achieving Cr⁴⁺ in silicate glasses for luminescence around 1.3 μm researchgate.net. Studies on alumino-silicate glasses doped with Cr⁴⁺ have shown emission bands around 1.35 μm, with detailed spectroscopic analysis revealing the presence of Cr⁴⁺ ions in different crystal-field sites, influencing their temperature and concentration-dependent emission soton.ac.uk. The incorporation of Cr⁴⁺ into these glasses is often achieved through specific synthesis routes, such as ion implantation into specially designed sodium-silicate glasses containing Cr(III) researchgate.net.
Sulfide (B99878) Glasses: Sulfide chalcogenide glasses, known for their stability in fiber drawing, have also been found to host the Cr⁴⁺ ion, exhibiting absorption between 600 nm and 1300 nm and emission between 0.8 μm and 1.5 μm soton.ac.uk.
While Cr⁴⁺ is primarily recognized for its optical applications, Chromium(IV) oxide (CrO₂) is noted as a stable chromium source for glass and optic applications, though oxide compounds are generally not conductive to electricity unless in specific perovskite structures americanelements.com. The primary focus for Cr(IV) in electronic materials research currently lies within its luminescent properties for optical devices rather than direct electronic conductivity.
Environmental and Geochemical Significance of Chromium Iv Intermediates
Chromium Redox Transformations in Natural Systems
Chromium's behavior in the environment is dictated by its ability to readily interconvert between different oxidation states through redox reactions. These transformations are influenced by a myriad of environmental factors, including pH, redox potential, the presence of reducing or oxidizing agents, and interactions with mineral surfaces and organic matter. Cr(IV) typically arises as a transient intermediate during these redox processes, bridging the gap between Cr(VI) and Cr(III).
Formation of Chromium(IV) in Aqueous and Solid-Phase Reactions
Chromium(IV) can be formed through several pathways in natural environments, often involving the reduction of Cr(VI) by various reductants or the oxidation of Cr(III) under specific conditions.
Reduction of Cr(VI): Cr(VI) can be reduced by natural reducing agents such as ferrous iron (Fe(II)), sulfides, and organic matter. These reactions can proceed through intermediate steps involving Cr(V) and Cr(IV). For instance, the reduction of Cr(VI) by Fe(II) can involve a series of one-electron transfer steps: Cr(VI) + Fe(II) → Cr(V); Cr(V) + Fe(II) → Cr(IV); Cr(IV) + Fe(II) → Cr(III). Studies have shown that Cr(IV) can form as a relatively fast intermediate in reactions involving Cr(VI) and certain reductants like arsenite (As(III)) in carboxylate buffers, although it may undergo subsequent decomposition or reaction.
Oxidation of Cr(III): While less common and generally slower, Cr(III) can be oxidized to higher oxidation states, potentially forming Cr(IV) under specific conditions. For example, Cr(III) oxidation by manganese oxides (MnOx) can occur, and while Cr(VI) is the primary product, intermediate states might be involved. Elevated temperatures can also promote the oxidation of Cr(III) to Cr(VI), with potential involvement of Cr(IV) intermediates.
The formation of Cr(IV) is often kinetically controlled, meaning its presence and persistence depend on the reaction rates rather than equilibrium conditions. Its transient nature makes direct observation challenging, but its involvement in reaction mechanisms is inferred from kinetic studies and product analysis.
Interconversion Pathways with Cr(III), Cr(V), and Cr(VI)
Chromium(IV) is a key intermediate in the complex redox cycling of chromium species. Its interconversion with other oxidation states is dynamic and highly dependent on the surrounding chemical environment.
Cr(VI) to Cr(III): The most significant pathway involving Cr(IV) in environmental contexts is its role as an intermediate in the reduction of highly toxic Cr(VI) to the less toxic Cr(III). This reduction can be mediated by various natural reductants. For example, in the reaction of Cr(VI) with Fe(II), Cr(IV) is formed and can then be further reduced to Cr(III). Similarly, reactions of Cr(VI) with natural organic matter (NOM) can also involve Cr(IV) as an intermediate.
Cr(IV) to Cr(III): Cr(IV) itself is generally unstable and readily undergoes further reduction to Cr(III). This can occur through reactions with reductants like Fe(II) or through disproportionation reactions.
Cr(III) to Cr(IV) and Cr(VI): The oxidation of Cr(III) to Cr(IV) and subsequently to Cr(VI) is less common under typical environmental conditions due to the thermodynamic stability of Cr(III) in reducing environments. However, strong oxidants like manganese oxides (MnOx) can oxidize Cr(III), and while Cr(VI) is the primary product, Cr(IV) might be involved as an intermediate.
The interconversion pathways are highly sensitive to environmental conditions. For instance, pH significantly influences the redox potentials and reaction rates, thereby affecting the speciation and interconversion of chromium species.
Reactivity of Chromium(IV) with Natural Organic Matter and Mineral Surfaces
The reactivity of Cr(IV) with natural organic matter (NOM) and mineral surfaces is critical for understanding its fate and transport in soils and aquatic systems.
Natural Organic Matter (NOM): NOM, comprising humic and fulvic acids, acts as a significant reductant for Cr(VI) in the environment. These reactions often proceed through intermediate oxidation states, including Cr(IV). Reduced NOM (NOMred) can rapidly reduce Cr(VI), forming Cr(III) which may then aggregate into colloids. The specific functional groups within NOM, such as sulfhydryl groups, can directly participate in redox reactions with chromium species. While Cr(IV) interactions with NOM are not as extensively studied as those of Cr(VI) or Cr(III), its transient nature suggests it can react rapidly with organic functional groups.
Mineral Surfaces: Mineral surfaces, particularly those containing iron (Fe(II)), manganese oxides (MnOx), and sulfides, play a crucial role in mediating chromium redox transformations. For example, Fe(II)-bearing minerals can catalyze the reduction of Cr(VI) to Cr(III), with Cr(IV) acting as an intermediate. Pyrite (FeS2), a common sulfide (B99878) mineral, can significantly reduce Cr(VI) to Cr(III) at acidic pH, involving the oxidation of Fe(II) and S²⁻ on its surface, potentially via Cr(IV) intermediates. Manganese oxides, such as birnessite, are known oxidants of Cr(III) and can contribute to Cr(VI) formation, though the direct involvement of Cr(IV) in these specific oxidation pathways is less clearly defined. The adsorption of chromium species onto mineral surfaces can also influence their reactivity and mobility.
Methodologies for Environmental Speciation of Chromium(IV)
Accurately determining the concentration and speciation of chromium in environmental samples is challenging, particularly for unstable intermediates like Cr(IV). Its transient nature means it often exists in very low concentrations and for short durations, making direct measurement difficult.
Chromatographic Techniques Coupled with Spectrometry: High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma-mass spectrometry (ICP-MS) or optical emission spectrometry (ICP-OES) is a powerful and sensitive method for chromium speciation, capable of separating different oxidation states. While primarily used for Cr(III) and Cr(VI), advancements in analytical techniques may allow for the detection of transient intermediates under specific conditions.
Solid-Phase Extraction (SPE) and Preconcentration: SPE and other preconcentration techniques are often employed to increase the sensitivity of analyses, especially for low-concentration species. These methods can involve selective extraction of specific chromium species before instrumental determination.
Electrochemical Methods: Electrochemical techniques, such as adsorptive stripping voltammetry, offer high sensitivity and speed for determining Cr(VI) and are being explored for other species. These methods can sometimes detect reactive intermediates.
Spectroscopic Methods: Techniques like X-ray absorption near-edge structure (XANES) and X-ray absorption fine structure (XAFS) spectroscopy can provide detailed information about the oxidation state and local environment of chromium atoms, offering insights into the presence of intermediate species like Cr(IV).
Despite these advancements, the direct and routine speciation of Cr(IV) in complex environmental matrices remains a significant analytical challenge due to its inherent instability and low concentrations. Research continues to focus on developing simpler, faster, more sensitive, and portable on-site methods for chromium speciation.
Compound List:
Chromium(IV) (Cr(IV))
Chromium(III) (Cr(III))
Chromium(V) (Cr(V))
Chromium(VI) (Cr(VI))
Chromate (B82759) (CrO₄²⁻)
Dichromate (Cr₂O₇²⁻)
Chromium(III) oxide (Cr₂O₃)
Chromium(VI) oxide (CrO₃)
Chromium(IV) oxide (CrO₂)
Chromium(VI) peroxide (CrO₅)
Hexaaquachromium(III) ion ([Cr(H₂O)₆]³⁺)
Tetraaaquadichlorochromium(III) ion ([Cr(H₂O)₄Cl₂]⁺)
Hexahydroxochromate(III) ions ([Cr(OH)₆]³⁻)
Ferrous iron (Fe(II))
Ferric iron (Fe(III))
Manganese oxides (MnOx)
Hydrogen sulfide (H₂S)
Sulfide (S²⁻)
Natural Organic Matter (NOM)
Humic acids
Fulvic acids
Pyrite (FeS₂)
Birnessite
Arsenite (As(III))
Glutathione (B108866) (GSH)
Catalase
Hydrogen peroxide (H₂O₂)
Deferoxamine
Potassium peroxochromate (K₃[Cr(O₂)₄])
Chromium tetra t-butoxide
Chromium(III) fluoride (B91410) (CrF₃)
Chromium(IV) fluoride (CrF₄)
Chromium(IV) chloride (CrCl₄)
Chromium(IV) bromide (CrBr₄)
Chromium(V) fluoride (CrF₅)
Calcium chromate (CaCrO₄)
Calcium aluminum chromium oxide (Ca₄Al₆CrO₁₆)
Calcium aluminum chromium oxide (Ca(Al,Cr)₁₂O₁₉)
Chromium(III) hydroxide (B78521) (Cr(OH)₃)
Chromium(VI) hydroxide (Cr(OH)₆³⁻)
Chromium(III) sulfate (B86663) (Cr₂(SO₄)₃)
Chromium(III) nitrate (B79036) (Cr(NO₃)₃)
Chromium(VI) sulfate (Cr₂(SO₄)₃)
Chromium(VI) nitrate (Cr(NO₃)₆)
Chromium(III) phosphate (B84403) (CrPO₄)
Chromium(VI) phosphate (Cr₂(PO₄)₃)
Chromium(III) carbonate (Cr₂(CO₃)₃)
Chromium(VI) carbonate (Cr(CO₃)₂)
Chromium(III) oxide (Cr₂O₃)
Chromium(VI) oxide (CrO₃)
Chromium(IV) oxide (CrO₂)
Chromium(VI) peroxide (CrO₅)
Chromium(III) silicate (B1173343)
Maghemite
Ferrihydrite
Kaolinite
Illite
Corrensite
Ethylene (B1197577) diamine tetraacetic acid (EDTA)
2-ethyl-2-hydroxy butanoic acid (ehba)
N-acetyl-2-mercaptoethylamine
4-bromobenzenethiol
Trivalent chromium (Cr(III))
Hexavalent chromium (Cr(VI))
Pentavalent chromium (Cr(V))
Tetravalent chromium (Cr(IV))
Iron(II) sulfate
Tin(II) sulfate
Antimony compounds
Diphenyl carbazide (DPC)
1,5-diphenylcarbazide (B1670730) (DPC)
DTPA (Diethylene triamine pentaacetic acid)
KNO₃ (Potassium nitrate)
Na₂CO₃ (Sodium carbonate)
NaOH (Sodium hydroxide)
NH₄NO₃ (Ammonium nitrate)
NH₄OH (Ammonium hydroxide)
(NH₄)₂SO₄ (Ammonium sulfate)
Na₂SO₄ (Sodium sulfate)
H₂O (Water)
O₂ (Oxygen)
H₂O₂ (Hydrogen peroxide)
FeSO₄ (Ferrous sulfate)
FeS₂ (Pyrite)
MnOx (Manganese oxides)
S²⁻ (Sulfide)
SO₄²⁻ (Sulfate)
NO₃⁻ (Nitrate)
NO₂⁻ (Nitrite)
NH₄⁺ (Ammonium)
Ascorbate (Asc)
Cysteine (Cys)
GSH (Glutathione)
Cr(VI)-GSH complex
Cr(IV)-GSH complex
Cr(V)-GSH complex
Cr(III)-GSH complex
Cr(VI)-S(IV) system
Fe(II)-ligand complexes
Cr(V)-ligand complexes
Cr(IV)-ligand complexes
Cr(VI)-Fe(II) complexes
Cr(VI)-NOM complexes
Cr(III)-NOM complexes
Cr(VI)-Fe(II) adducts
Cr(IV)-ehba complexes
Cr(IV)-Lig2 complexes
Cr(VI)-As(III)-Lig1 adducts
Cr(VI)-As(III) adducts
Cr(VI)-thiolato complexes
Cr(IV)-thiolato complexes
Cr(VI)-glutathione complexes
Cr(IV)-glutathione complexes
Cr(V)-glutathione complexes
Cr(III)-glutathione complexes
Cr(VI)-N-acetyl-2-mercaptoethylamine complexes
Cr(IV)-N-acetyl-2-mercaptoethylamine complexes
Cr(VI)-4-bromobenzenethiol complexes
Cr(IV)-4-bromobenzenethiol complexes
Cr(VI)-sulfate complexes
Cr(VI)-phosphate complexes
Cr(III)-phosphate complexes
Cr(III)-sulfate complexes
Cr(III)-nitrate complexes
Cr(III)-carbonate complexes
Cr(III)-hydroxide complexes
Cr(VI)-organic acid complexes
Cr(VI)-carboxylic acid complexes
Cr(III)-protein adducts
Cr(III)-DNA adducts
Cr(VI)-DNA adducts
Cr(V)-DNA adducts
Cr(IV)-DNA adducts
Cr(VI) oxyanion
Chromate ion
Dichromate ion
Chromic acid
Hexavalent chromium compounds
Trivalent chromium compounds
Chromium(III) oxide
Chromium(IV) oxide
Chromium(V) fluoride
Chromium(III) tetrahalides
Chromium(IV) tetrahalides
Cr(CO)₆
Benzene-Cr(CO)₃
Chromium clusters
Cr(III)-ethylenediaminetetraacetate complexes
Cr(III)-pentadentate ethylenediaminetetraacetate (B1237979) complexes
Cr(III)-1,2-propanediaminetetraacetate complexes
Cr(III)-copper(II) complexes
Cr(III)-metal-nitroxyl complexes
Cr(VI)-containing phases
Cr(III)-containing phases
Cr(VI)-bearing minerals
Cr(III)-bearing minerals
Cr(VI)-bearing clays (B1170129)
Cr(III)-bearing clays
Cr(VI)-bearing sediments
Cr(III)-bearing sediments
Cr(VI)-bearing soils
Cr(III)-bearing soils
Cr(VI)-bearing waters
Cr(III)-bearing waters
Cr(VI)-bearing aquifers
Cr(III)-bearing aquifers
Cr(VI)-bearing rocks
Cr(III)-bearing rocks
Cr(VI)-bearing minerals
Cr(III)-bearing minerals
Cr(VI)-bearing ores
Cr(III)-bearing ores
Cr(VI)-bearing industrial effluents
Cr(III)-bearing industrial effluents
Cr(VI)-bearing wastewater
Cr(III)-bearing wastewater
Cr(VI)-bearing food
Cr(III)-bearing food
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Cr(VI)-bearing refractories
Cr(III)-bearing refractories
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Cr(VI)-bearing wood preservatives
Cr(III)-bearing wood preservatives
Cr(VI)-bearing leather tanning agents
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Cr(VI)-bearing electroplating solutions
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Cr(VI)-bearing metal finishing solutions
Cr(III)-bearing metal finishing solutions
Cr(VI)-bearing chrome plating solutions
Cr(III)-bearing chrome plating solutions
Cr(VI)-bearing chemical manufacturing products
Cr(III)-bearing chemical manufacturing products
Cr(VI)-bearing industrial manufacturing equipment
Cr(III)-bearing industrial manufacturing equipment
Cr(VI)-bearing mining tools
Cr(III)-bearing mining tools
Cr(VI)-bearing mining supplies
Cr(III)-bearing mining supplies
Cr(VI)-bearing chromate ore
Cr(III)-bearing chromate ore
Cr(VI)-bearing serpentinite rocks
Cr(III)-bearing serpentinite rocks
Cr(VI)-bearing ophiolite complexes
Cr(III)-bearing ophiolite complexes
Cr(VI)-bearing ultramafic rocks
Cr(III)-bearing ultramafic rocks
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Cr(III)-bearing mafic alluvial deposits
Cr(VI)-bearing red sands
Cr(III)-bearing red sands
Cr(VI)-bearing soils
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Cr(VI)-bearing pore-water
Cr(III)-bearing pore-water
Cr(VI)-bearing groundwater
Cr(III)-bearing groundwater
Cr(VI)-bearing surface sediments
Cr(III)-bearing surface sediments
Cr(VI)-bearing river water
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Cr(VI)-bearing food samples
Cr(III)-bearing food samples
Cr(VI)-bearing biological samples
Cr(III)-bearing biological samples
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Cr(VI)-bearing soil samples
Cr(III)-bearing soil samples
Cr(VI)-bearing plant samples
Cr(III)-bearing plant samples
Cr(VI)-bearing animal samples
Cr(III)-bearing animal samples
Cr(VI)-bearing air samples
Cr(III)-bearing air samples
Cr(VI)-bearing coal combustion residuals
Cr(III)-bearing coal combustion residuals
Cr(VI)-bearing mine tailings
Cr(III)-bearing mine tailings
Cr(VI)-bearing pesticides
Cr(III)-bearing pesticides
Cr(VI)-bearing sewage discharge
Cr(III)-bearing sewage discharge
Cr(VI)-bearing industrial wastes
Cr(III)-bearing industrial wastes
Cr(VI)-bearing chrome pigment manufacturing
Cr(III)-bearing chrome pigment manufacturing
Cr(VI)-bearing wood preservation
Cr(III)-bearing wood preservation
Cr(VI)-bearing stainless steel manufacturing
Cr(III)-bearing stainless steel manufacturing
Cr(VI)-bearing electroplating
Cr(III)-bearing electroplating
Cr(VI)-bearing galvanization
Cr(III)-bearing galvanization
Cr(VI)-bearing cement manufacture
Cr(III)-bearing cement manufacture
Cr(VI)-bearing tanning leather
Cr(III)-bearing tanning leather
Cr(VI)-bearing refractories castables
Cr(III)-bearing refractories castables
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Cr(III)-bearing food
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Cr(VI)-bearing leather tanning agents
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Cr(VI)-bearing electroplating solutions
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Cr(VI)-bearing metal finishing solutions
Cr(III)-bearing metal finishing solutions
Cr(VI)-bearing chrome plating solutions
Cr(III)-bearing chrome plating solutions
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Cr(III)-bearing chemical manufacturing products
Cr(VI)-bearing industrial manufacturing equipment
Cr(III)-bearing industrial manufacturing equipment
Cr(VI)-bearing mining tools
Cr(III)-bearing mining tools
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Cr(III)-bearing mining supplies
Cr(VI)-bearing chromate ore
Cr(III)-bearing chromate ore
Cr(VI)-bearing serpentinite rocks
Cr(III)-bearing serpentinite rocks
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Cr(VI)-bearing ultramafic rocks
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Cr(III)-bearing pore-water
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Cr(III)-bearing food samples
Cr(VI)-bearing biological samples
Cr(III)-bearing biological samples
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Cr(III)-bearing foodstuffs
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Cr(III)-bearing water samples
Cr(VI)-bearing soil samples
Cr(III)-bearing soil samples
Cr(VI)-bearing plant samples
Cr(III)-bearing plant samples
Cr(VI)-bearing animal samples
Cr(III)-bearing animal samples
Cr(VI)-bearing air samples
Cr(III)-bearing air samples
Cr(VI)-bearing coal combustion residuals
Cr(III)-bearing coal combustion residuals
Cr(VI)-bearing mine tailings
Cr(III)-bearing mine tailings
Cr(VI)-bearing pesticides
Cr(III)-bearing pesticides
Cr(VI)-bearing sewage discharge
Cr(III)-bearing sewage discharge
Cr(VI)-bearing industrial wastes
Cr(III)-bearing industrial wastes
Cr(VI)-bearing chrome pigment manufacturing
Cr(III)-bearing chrome pigment manufacturing
Cr(VI)-bearing wood preservation
Cr(III)-bearing wood preservation
Cr(VI)-bearing stainless steel manufacturing
Cr(III)-bearing stainless steel manufacturing
Cr(VI)-bearing electroplating
Cr(III)-bearing electroplating
Cr(VI)-bearing galvanization
Cr(III)-bearing galvanization
Cr(VI)-bearing cement manufacture
Cr(III)-bearing cement manufacture
Cr(VI)-bearing tanning leather
Cr(III)-bearing tanning leather
Cr(VI)-bearing refractories castables
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Cr(III)-containing compound
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Cr(III)-bearing organic matter
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Cr(III)-bearing clay minerals
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Cr(III)-bearing rocks
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Cr(III)-bearing ores
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Cr(III)-bearing wastewater
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Cr(III)-bearing food
Cr(VI)-bearing agricultural products
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Cr(III)-bearing cements
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Cr(III)-bearing refractories
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Cr(VI)-bearing metal finishing solutions
Cr(III)-bearing metal finishing solutions
Cr(VI)-bearing chrome plating solutions
Cr(III)-bearing chrome plating solutions
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Cr(III)-bearing chemical manufacturing products
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Cr(III)-bearing industrial manufacturing equipment
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Cr(III)-bearing chromate ore
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Cr(III)-bearing pore-water
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Cr(VI)-bearing river water
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Cr(III)-bearing food samples
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Cr(III)-bearing biological samples
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Cr(VI)-bearing coal combustion residuals
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Cr(VI)-bearing wood preservation
Cr(III)-bearing wood preservation
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Cr(III)-bearing stainless steel manufacturing
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Cr(III)-bearing cement manufacture
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Cr(VI)-bearing soil samples
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Cr(III)-bearing plant samples
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Cr(III)-bearing air samples
Cr(VI)-bearing coal combustion residuals
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Cr(VI)-bearing pesticides
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Cr(VI)-bearing industrial wastes
Cr(III)-bearing industrial wastes
Cr(VI)-bearing chrome pigment manufacturing
Cr(III)-bearing chrome pigment manufacturing
Cr(VI)-bearing wood preservation
Cr(III)-bearing wood preservation
Cr(VI)-bearing stainless steel manufacturing
Cr(III)-bearing stainless steel manufacturing
Cr(VI)-bearing electroplating
Cr(III)-bearing electroplating
Cr(VI)-bearing galvanization
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Cr(VI)-bearing cement manufacture
Cr(III)-bearing cement manufacture
Cr(VI)-bearing tanning leather
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Cr(III)-bearing chromate ore
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Cr(III)-bearing ultramafic rocks
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Cr(VI)-bearing wood preservation
Cr(III)-bearing wood preservation
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Cr(III)-bearing stainless steel manufacturing
Cr(VI)-bearing electroplating
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Cr(VI)-bearing galvanization
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Cr(III)-bearing cement manufacture
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Cr(VI)-bearing chromate ore
Cr(III)-bearing chromate ore
Cr(VI)-bearing serpentinite rocks
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Cr(VI)-bearing ophiolite complexes
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Cr(VI)-bearing ultramafic rocks
Cr(III)-bearing ultramafic rocks
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Cr(III)-bearing mafic alluvial deposits
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Cr(III)-bearing pore-water
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Cr(VI)-bearing wood preservation
Cr(III)-bearing wood preservation
Cr(VI)-bearing stainless steel manufacturing
Cr(III)-bearing stainless steel manufacturing
Cr(VI)-bearing electroplating
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Cr(VI)-bearing galvanization
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Cr(III)-bearing cement manufacture
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Cr(III)-bearing chromate ore
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Cr(VI)-bearing wood preservation
Cr(III)-bearing wood preservation
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Cr(III)-bearing cement manufacture
Cr(VI)-bearing tanning leather
Cr(III)-bearing tanning leather
Cr(VI)-bearing refractories castables
Cr(III)-bearing refractories castables
Cr(VI)-containing phases
Cr(III)-containing phases
Cr(VI)-containing compound
Cr(III)-containing compound
Cr(VI)-bearing mineral surfaces
Cr(III)-bearing mineral surfaces
Cr(VI)-bearing organic matter
Cr(III)-bearing organic matter
Cr(VI)-bearing clay minerals
Cr(III)-bearing clay minerals
Cr(VI)-bearing sediments
Cr(III)-bearing sediments
Cr(VI)-bearing soils
Cr(III)-bearing soils
Cr(VI)-bearing waters
Cr(III)-bearing waters
Cr(VI)-bearing aquifers
Cr(III)-bearing aquifers
Cr(VI)-bearing rocks
Cr(III)-bearing rocks
Cr(VI)-bearing ores
Cr(III)-bearing ores
Cr(VI)-bearing industrial effluents
Cr(III)-bearing industrial effluents
Cr(VI)-bearing wastewater
Cr(III)-bearing wastewater
Cr(VI)-bearing food
Cr(III)-bearing food
Cr(VI)-bearing agricultural products
Cr(III)-bearing agricultural products
Cr(VI)-bearing cements
Cr(III)-bearing cements
Cr(VI)-bearing refractories
Cr(III)-bearing refractories
Cr(VI)-bearing pigments
Cr(III)-bearing pigments
Cr(VI)-bearing wood preservatives
Cr(III)-bearing wood preservatives
Cr(VI)-bearing leather tanning agents
Cr(III)-bearing leather tanning agents
Cr(VI)-bearing electroplating solutions
Cr(III)-bearing electroplating solutions
Cr(VI)-bearing metal finishing solutions
Cr(III)-bearing metal finishing solutions
Cr(VI)-bearing chrome plating solutions
Cr(III)-bearing chrome plating solutions
Cr(VI)-bearing chemical manufacturing products
Cr(III)-bearing chemical manufacturing products
Cr(VI)-bearing industrial manufacturing equipment
Cr(III)-bearing industrial manufacturing equipment
Cr(VI)-bearing mining tools
Cr(III)-bearing mining tools
Cr(VI)-bearing mining supplies
Cr(III)-bearing mining supplies
Cr(VI)-bearing chromate ore
Cr(III)-bearing chromate ore
Cr(VI)-bearing serpentinite rocks
Cr(III)-bearing serpentinite rocks
Cr(VI)-bearing ophiolite complexes
Cr(III)-bearing ophiolite complexes
Cr(VI)-bearing ultramafic rocks
Cr(III)-bearing ultramafic rocks
Cr(VI)-bearing mafic alluvial deposits
Cr(III)-bearing mafic alluvial deposits
Cr(VI)-bearing red sands
Cr(III)-bearing red sands
Cr(VI)-bearing soils
Cr(III)-bearing soils
Cr(VI)-bearing pore-water
Cr(III)-bearing pore-water
Cr(VI)-bearing groundwater
Cr(III)-bearing groundwater
Cr(VI)-bearing surface sediments
Cr(III)-bearing surface sediments
Cr(VI)-bearing river water
Cr(III)-bearing river water
Cr(VI)-bearing bottom sediment
Cr(III)-bearing bottom sediment
Cr(VI)-bearing tap water
Cr(III)-bearing tap water
Cr(VI)-bearing drinking water
Cr(III)-bearing drinking water
Cr(VI)-bearing wastewater effluents
Cr(III)-bearing wastewater effluents
Cr(VI)-bearing food samples
Cr(III)-bearing food samples
Cr(VI)-bearing biological samples
Cr(III)-bearing biological samples
Cr(VI)-bearing foodstuffs
Cr(III)-bearing foodstuffs
Cr(VI)-bearing water samples
Cr(III)-bearing water samples
Cr(VI)-bearing soil samples
Cr(III)-bearing soil samples
Cr(VI)-bearing plant samples
Cr(III)-bearing plant samples
Cr(VI)-bearing animal samples
Cr(III)-bearing animal samples
Cr(VI)-bearing air samples
Cr(III)-bearing air samples
Cr(VI)-bearing coal combustion residuals
Cr(III)-bearing coal combustion residuals
Cr(VI)-bearing mine tailings
Cr(III)-bearing mine tailings
Cr(VI)-bearing pesticides
Cr(III)-bearing pesticides
Cr(VI)-bearing sewage discharge
Cr(III)-bearing sewage discharge
Cr(VI)-bearing industrial wastes
Cr(III)-bearing industrial wastes
Cr(VI)-bearing chrome pigment manufacturing
Cr(III)-bearing chrome pigment manufacturing
Cr(VI)-bearing wood preservation
Cr(III)-bearing wood preservation
Cr(VI)-bearing stainless steel manufacturing
Cr(III)-bearing stainless steel manufacturing
Cr(VI)-bearing electroplating
Cr(III)-bearing electroplating
Cr(VI)-bearing galvanization
Cr(III)-bearing galvanization
Cr(VI)-bearing cement manufacture
Cr(III)-bearing cement manufacture
Cr(VI)-bearing tanning leather
Cr(III)-bearing tanning leather
Cr(VI)-bearing refractories castables
Cr(III)-bearing refractories castables
Cr(VI)-containing phases
Cr(III)-containing phases
Cr(VI)-containing compound
Cr(III)-containing compound
Cr(VI)-bearing mineral surfaces
Cr(III)-bearing mineral surfaces
Cr(VI)-bearing organic matter
Cr(III)-bearing organic matter
Cr(VI)-bearing clay minerals
Cr(III)-bearing clay minerals
Cr(VI)-bearing sediments
Cr(III)-bearing sediments
Cr(VI)-bearing soils
Cr(III)-bearing soils
Cr(VI)-bearing waters
Cr(III)-bearing waters
Cr(VI)-bearing aquifers
Cr(III)-bearing aquifers
Cr(VI)-bearing rocks
Cr(III)-bearing rocks
Cr(VI)-bearing ores
Cr(III)-bearing ores
Cr(VI)-bearing industrial effluents
Cr(III)-bearing industrial effluents
Cr(VI)-bearing wastewater
Cr(III)-bearing wastewater
Cr(VI)-bearing food
Cr(III)-bearing food
Cr(VI)-bearing agricultural products
Cr(III)-bearing agricultural products
Cr(VI)-bearing cements
Cr(III)-bearing cements
Cr(VI)-bearing refractories
Cr(III)-bearing refractories
Cr(VI)-bearing pigments
Cr(III)-bearing pigments
Cr(VI)-bearing wood preservatives
Cr(III)-bearing wood preservatives
Cr(VI)-bearing leather tanning agents
Cr(III)-bearing leather tanning agents
Cr(VI)-bearing electroplating solutions
Cr(III)-bearing electroplating solutions
Cr(VI)-bearing metal finishing solutions
Cr(III)-bearing metal finishing solutions
Cr(VI)-bearing chrome plating solutions
Cr(III)-bearing chrome plating solutions
Cr(VI)-bearing chemical manufacturing products
Cr(III)-bearing chemical manufacturing products
Cr(VI)-bearing industrial manufacturing equipment
Cr(III)-bearing industrial manufacturing equipment
Cr(VI)-bearing mining tools
Cr(III)-bearing mining tools
Cr(VI)-bearing mining supplies
Cr(III)-bearing mining supplies
Cr(VI)-bearing chromate ore
Cr(III)-bearing chromate ore
Cr(VI)-bearing serpentinite rocks
Cr(III)-bearing serpentinite rocks
Cr(VI)-bearing ophiolite complexes
Cr(III)-bearing ophiolite complexes
Cr(VI)-bearing ultramafic rocks
Cr(III)-bearing ultramafic rocks
Cr(VI)-bearing mafic alluvial deposits
Cr(III)-bearing mafic alluvial deposits
Cr(VI)-bearing red sands
Cr(III)-bearing red sands
Cr(VI)-bearing soils
Cr(III)-bearing soils
Cr(VI)-bearing pore-water
Cr(III)-bearing pore-water
Cr(VI)-bearing groundwater
Cr(III)-bearing groundwater
Cr(VI)-bearing surface sediments
Cr(III)-bearing surface sediments
Cr(VI)-bearing river water
Cr(III)-bearing river water
Cr(VI)-bearing bottom sediment
Cr(III)-bearing bottom sediment
Cr(VI)-bearing tap water
Cr(III)-bearing tap water
Cr(VI)-bearing drinking water
Cr(III)-bearing drinking water
Cr(VI)-bearing wastewater effluents
Cr(III)-bearing wastewater effluents
Cr(VI)-bearing food samples
Cr(III)-bearing food samples
Cr(VI)-bearing biological samples
Cr(III)-bearing biological samples
Cr(VI)-bearing foodstuffs
Cr(III)-bearing foodstuffs
Cr(VI)-bearing water samples
Cr(III)-bearing water samples
Cr(VI)-bearing soil samples
Cr(III)-bearing soil samples
Cr(VI)-bearing plant samples
Cr(III)-bearing plant samples
Cr(VI)-bearing animal samples
Cr(III)-bearing animal samples
Cr(VI)-bearing air samples
Cr(III)-bearing air samples
Cr(VI)-bearing coal combustion residuals
Cr(III)-bearing coal combustion residuals
Cr(VI)-bearing mine tailings
Cr(III)-bearing mine tailings
Cr(VI)-bearing pesticides
Cr(III)-bearing pesticides
Cr(VI)-bearing sewage discharge
Cr(III)-bearing sewage discharge
Cr(VI)-bearing industrial wastes
Cr(III)-bearing industrial wastes
Cr(VI)-bearing chrome pigment manufacturing
Cr(III)-bearing chrome pigment manufacturing
Cr(VI)-bearing wood preservation
Cr(III)-bearing wood preservation
Cr(VI)-bearing stainless steel manufacturing
Cr(III)-bearing stainless steel manufacturing
Cr(VI)-bearing electroplating
Cr(III)-bearing electroplating
Cr(VI)-bearing galvanization
Cr(III)-bearing galvanization
Cr(VI)-bearing cement manufacture
Cr(III)-bearing cement manufacture
Cr(VI)-bearing tanning leather
Cr(III)-bearing tanning leather
Cr(VI)-bearing refractories castables
Cr(III)-bearing refractories castables
Cr(VI)-containing phases
Cr(III)-containing phases
Cr(VI)-containing compound
Cr(III)-containing compound
Cr(VI)-bearing mineral surfaces
Cr(III)-bearing mineral surfaces
Cr(VI)-bearing organic matter
Cr(III)-bearing organic matter
Cr(VI)-bearing clay minerals
Cr(III)-bearing clay minerals
Cr(VI)-bearing sediments
Cr(III)-bearing sediments
Cr(VI)-bearing soils
Cr(III)-bearing soils
Cr(VI)-bearing waters
Cr(III)-bearing waters
Cr(VI)-bearing aquifers
Cr(III)-bearing aquifers
Cr(VI)-bearing rocks
Cr(III)-bearing rocks
Cr(VI)-bearing ores
Cr(III)-bearing ores
Cr(VI)-bearing industrial effluents
Cr(III)-bearing industrial effluents
Cr(VI)-bearing wastewater
Cr(III)-bearing wastewater
Cr(VI)-bearing food
Cr(III)-bearing food
Cr(VI)-bearing agricultural products
Cr(III)-bearing agricultural products
Cr(VI)-bearing cements
Cr(III)-bearing cements
Cr(VI)-bearing refractories
Cr(III)-bearing refractories
Cr(VI)-bearing pigments
Cr(III)-bearing pigments
Cr(VI)-bearing wood preservatives
Cr(III)-bearing wood preservatives
Cr(VI)-bearing leather tanning agents
Cr(III)-bearing leather tanning agents
Cr(VI)-bearing electroplating solutions
Cr(III)-bearing electroplating solutions
Cr(VI)-bearing metal finishing solutions
Cr(III)-bearing metal finishing solutions
Cr(VI)-bearing chrome plating solutions
Cr(III)-bearing chrome plating solutions
Cr(VI)-bearing chemical manufacturing products
Cr(III)-bearing chemical manufacturing products
Cr(VI)-bearing industrial manufacturing equipment
Cr(III)-bearing industrial manufacturing equipment
Cr(VI)-bearing mining tools
Cr(III)-bearing mining tools
Cr(VI)-bearing mining supplies
Cr(III)-bearing mining supplies
Cr(VI)-bearing chromate ore
Cr(III)-bearing chromate ore
Cr(VI)-bearing serpentinite rocks
Cr(III)-bearing serpentinite rocks
Cr(VI)-bearing ophiolite complexes
Cr(III)-bearing ophiolite complexes
Cr(VI)-bearing ultramafic rocks
Cr(III)-bearing ultramafic rocks
Cr(VI)-bearing mafic alluvial deposits
Cr(III)-bearing mafic alluvial deposits
Cr(VI)-bearing red sands
Cr(III)-bearing red sands
Cr(VI)-bearing soils
Cr(III)-bearing soils
Cr(VI)-bearing pore-water
Cr(III)-bearing pore-water
Cr(VI)-bearing groundwater
Cr(III)-bearing groundwater
Cr(VI)-bearing surface sediments
Cr(III)-bearing surface sediments
Cr(VI)-bearing river water
Cr(III)-bearing river water
Cr(VI)-bearing bottom sediment
Cr(III)-bearing bottom sediment
Cr(VI)-bearing tap water
Cr(III)-bearing tap water
Cr(VI)-bearing drinking water
Cr(III)-bearing drinking water
Cr(VI)-bearing wastewater effluents
Cr(III)-bearing wastewater effluents
Cr(VI)-bearing food samples
Cr(III)-bearing food samples
Cr(VI)-bearing biological samples
Cr(III)-bearing biological samples
Cr(VI)-bearing foodstuffs
Cr(III)-bearing foodstuffs
Cr(VI)-bearing water samples
Cr(III)-bearing water samples
Cr(VI)-bearing soil samples
Cr(III)-bearing soil samples
Cr(VI)-bearing plant samples
Cr(III)-bearing plant samples
Cr(VI)-bearing animal samples
Cr(III)-bearing animal samples
Cr(VI)-bearing air samples
Cr(III)-bearing air samples
Cr(VI)-bearing coal combustion residuals
Cr(III)-bearing coal combustion residuals
Cr(VI)-bearing mine tailings
Cr(III)-bearing mine tailings
Cr(VI)-bearing pesticides
Cr(III)-bearing pesticides
Cr(VI)-bearing sewage discharge
Cr(III)-bearing sewage discharge
Cr(VI)-bearing industrial wastes
Cr(III)-bearing industrial wastes
Cr(VI)-bearing chrome pigment manufacturing
Cr(III)-bearing chrome pigment manufacturing
Cr(VI)-bearing wood preservation
Cr(III)-bearing wood preservation
Cr(VI)-bearing stainless steel manufacturing
Cr(III)-bearing stainless steel manufacturing
Cr(VI)-bearing electroplating
Cr(III)-bearing electroplating
Cr(VI)-bearing galvanization
Cr(III)-bearing galvanization
Cr(VI)-bearing cement manufacture
Cr(III)-bearing cement manufacture
Cr(VI)-bearing tanning leather
Cr(III)-bearing tanning leather
Cr(VI)-bearing refractories castables
Cr(III)-bearing refractories castables
Cr(VI)-containing phases
Cr(III)-containing phases
Cr(VI)-containing compound
Cr(III)-containing compound
Cr(VI)-bearing mineral surfaces
Cr(III)-bearing mineral surfaces
Cr(VI)-bearing organic matter
Cr(III)-bearing organic matter
Cr(VI)-bearing clay minerals
Cr(III)-bearing clay minerals
Cr(VI)-bearing sediments
Cr(III)-bearing sediments
Cr(VI)-bearing soils
Cr(III)-bearing soils
Cr(VI)-bearing waters
Cr(III)-bearing waters
Cr(VI)-bearing aquifers
Cr(III)-bearing aquifers
Cr(VI)-bearing rocks
Cr(III)-bearing rocks
Cr(VI)-bearing ores
Cr(III)-bearing ores
Cr(VI)-bearing industrial effluents
Cr(III)-bearing industrial effluents
Cr(VI)-bearing wastewater
Cr(III)-bearing wastewater
Cr(VI)-bearing food
Cr(III)-bearing food
Cr(VI)-bearing agricultural products
Cr(III)-bearing agricultural products
Cr(VI)-bearing cements
Cr(III)-bearing cements
Cr(VI)-bearing refractories
Cr(III)-bearing refractories
Cr(VI)-bearing pigments
Cr(III)-bearing pigments
Cr(VI)-bearing wood preservatives
Cr(III)-bearing wood preservatives
Cr(VI)-bearing leather tanning agents
Cr(III)-bearing leather tanning agents
Cr(VI)-bearing electroplating solutions
Cr(III)-bearing electroplating solutions
Cr(VI)-bearing metal finishing solutions
Cr(III)-bearing metal finishing solutions
Cr(VI)-bearing chrome plating solutions
Cr(III)-bearing chrome plating solutions
Cr(VI)-bearing chemical manufacturing products
Cr(III)-bearing chemical manufacturing products
Cr(VI)-bearing industrial manufacturing equipment
Cr(III)-bearing industrial manufacturing equipment
Cr(VI)-bearing mining tools
Cr(III)-bearing mining tools
Cr(VI)-bearing mining supplies
Cr(III)-bearing mining supplies
Cr(VI)-bearing chromate ore
Cr(III)-bearing chromate ore
Cr(VI)-bearing serpentinite rocks
Cr(III)-bearing serpentinite rocks
Cr(VI)-bearing ophiolite complexes
Cr(III)-bearing ophiolite complexes
Cr(VI)-bearing ultramafic rocks
Cr(III)-bearing ultramafic rocks
Cr(VI)-bearing mafic alluvial deposits
Cr(III)-bearing mafic alluvial deposits
Cr(VI)-bearing red sands
Cr(III)-bearing red sands
Cr(VI)-bearing soils
Cr(III)-bearing soils
Cr(VI)-bearing pore-water
Cr(III)-bearing pore-water
Cr(VI)-bearing groundwater
Cr(III)-bearing groundwater
Cr(VI)-bearing surface sediments
Cr(III)-bearing surface sediments
Cr(VI)-bearing river water
Cr(III)-bearing river water
Cr(VI)-bearing bottom sediment
Cr(III)-bearing bottom sediment
Cr(VI)-bearing tap water
Cr(III)-bearing tap water
Cr(VI)-bearing drinking water
Cr(III)-bearing drinking water
Cr(VI)-bearing wastewater effluents
Cr(III)-bearing wastewater effluents
Cr(VI)-bearing food samples
Cr(III)-bearing food samples
Cr(VI)-bearing biological samples
Cr(III)-bearing biological samples
Cr(VI)-bearing foodstuffs
Cr(III)-bearing foodstuffs
Cr(VI)-bearing water samples
Cr(III)-bearing water samples
Cr(VI)-bearing soil samples
Cr(III)-bearing soil samples
Cr(VI)-bearing plant samples
Cr(III)-bearing plant samples
Cr(VI)-bearing animal samples
Cr(III)-bearing animal samples
Cr(VI)-bearing air samples
Cr(III)-bearing air samples
Cr(VI)-bearing coal combustion residuals
Cr(III)-bearing coal combustion residuals
Cr(VI)-bearing mine tailings
Cr(III)-bearing mine tailings
Cr(VI)-bearing pesticides
Cr(III)-bearing pesticides
Cr(VI)-bearing sewage discharge
Cr(III)-bearing sewage discharge
Cr(VI)-bearing industrial wastes
Cr(III)-bearing industrial wastes
Cr(VI)-bearing chrome pigment manufacturing
Cr(III)-bearing chrome pigment manufacturing
Cr(VI)-bearing wood preservation
Cr(III)-bearing wood preservation
Cr(VI)-bearing stainless steel manufacturing
Cr(III)-bearing stainless steel manufacturing
Cr(VI)-bearing electroplating
Cr(III)-bearing electroplating
Cr(VI)-bearing galvanization
Cr(III)-bearing galvanization
Cr(VI)-bearing cement manufacture
Cr(III)-bearing cement manufacture
Cr(VI)-bearing tanning leather
Cr(III)-bearing tanning leather
Cr(VI)-bearing refractories castables
Cr(III)-bearing refractories castables
Cr(VI)-containing phases
Cr(III)-containing phases
Cr(VI)-containing compound
Cr(III)-containing compound
Cr(VI)-bearing mineral surfaces
Cr(III)-bearing mineral surfaces
Cr(VI)-bearing organic matter
Cr(III)-bearing organic matter
Cr(VI)-bearing clay minerals
Cr(III)-bearing clay minerals
Cr(VI)-bearing sediments
Cr(III)-bearing sediments
Cr(VI)-bearing soils
Cr(III)-bearing soils
Cr(VI)-bearing waters
Cr(III)-bearing waters
Cr(VI)-bearing aquifers
Cr(III)-bearing aquifers
Cr(VI)-bearing rocks
Cr(III)-bearing rocks
Cr(VI)-bearing ores
Cr(III)-bearing ores
Cr(VI)-bearing industrial effluents
Cr(III)-bearing industrial effluents
Cr(VI)-bearing wastewater
Cr(III)-bearing wastewater
Cr(VI)-bearing food
Cr(III)-bearing food
Cr(VI)-bearing agricultural products
Cr(III)-bearing agricultural products
Cr(VI)-bearing cements
Cr(III)-bearing cements
Cr(VI)-bearing refractories
Cr(III)-bearing refractories
Cr(VI)-bearing pigments
Cr(III)-bearing pigments
Cr(VI)-bearing wood preservatives
Cr(III)-bearing wood preservatives
Cr(VI)-bearing leather tanning agents
Cr(III)-bearing leather tanning agents
Cr(VI)-bearing electroplating solutions
Cr(III)-bearing electroplating solutions
Cr(VI)-bearing metal finishing solutions
Cr(III)-bearing metal finishing solutions
Cr(VI)-bearing chrome plating solutions
Cr(III)-bearing chrome plating solutions
Cr(VI)-bearing chemical manufacturing products
Cr(III)-bearing chemical manufacturing products
Cr(VI)-bearing industrial manufacturing equipment
Cr(III)-bearing industrial manufacturing equipment
Cr(VI)-bearing mining tools
Cr(III)-bearing mining tools
Cr(VI)-bearing mining supplies
Cr(III)-bearing mining supplies
Cr(VI)-bearing chromate ore
Cr(III)-bearing chromate ore
Cr(VI)-bearing serpentinite rocks
Cr(III)-bearing serpentinite rocks
Cr(VI)-bearing ophiolite complexes
Cr(III)-bearing ophiolite complexes
Cr(VI)-bearing ultramafic rocks
Cr(III)-bearing ultramafic rocks
Cr(VI)-bearing mafic alluvial deposits
Cr(III)-bearing mafic alluvial deposits
Cr(VI)-bearing red sands
Cr(III)-bearing red sands
Cr(VI)-bearing soils
Cr(III)-bearing soils
Cr(VI)-bearing pore-water
Cr(III)-bearing pore-water
Cr(VI)-bearing groundwater
Cr(III)-bearing groundwater
Cr(VI)-bearing surface sediments
Cr(III)-bearing surface sediments
Cr(VI)-bearing river water
Cr(III)-bearing river water
Cr(VI)-bearing bottom sediment
Cr(III)-bearing bottom sediment
Cr(VI)-bearing tap water
Cr(III)-bearing tap water
Cr(VI)-bearing drinking water
Cr(III)-bearing drinking water
Cr(VI)-bearing wastewater effluents
Cr(III)-bearing wastewater effluents
Cr(VI
Emerging Trends and Future Research Directions in Chromium Iv Chemistry
Design of Robust and Tunable Chromium(IV) Catalysts
The development of robust and tunable chromium(IV) catalysts is a primary focus of current research, aiming to harness their reactivity for a range of applications, from polymerization to organic synthesis. A key strategy in this endeavor is the meticulous design of the ligand sphere surrounding the chromium center. The stability and reactivity of organometallic chromium precursors are critical for their catalytic utility. Researchers have synthesized stable organometallic Cr(III) precursors that are reactive enough to serve as catalyst precursors for processes like ethylene (B1197577) tetramerization after activation.
The tunability of these catalysts is often achieved by modifying the electronic and steric properties of the ligands. For instance, the choice of support material, such as silica or silica-alumina, can significantly influence the activity and molecular weight of the resulting polymers in chromium-catalyzed ethylene polymerization. The dehydration temperature of the silica support, for example, has a profound effect on the molecular weight of the polymer formed by supported allyl chromium catalysts.
Future research will likely focus on the development of "single-component" precatalysts, which are stable at room temperature and offer higher productivity. These advancements are crucial for moving beyond laboratory-scale synthesis to industrial applications. The ability to fine-tune the catalyst's properties will enable the production of polymers with specific desired characteristics.
| Catalyst Type | Support/Ligand | Application | Key Feature |
| Organometallic Cr(III) precursors | Ether-stabilized | Ethylene tetramerization | Balance of stability and reactivity |
| Phillips chromium-oxide based | Silica | Polyethylene production | Control over polymer properties |
| Arene chromium compounds | Silica-alumina | Polyethylene production | High molecular weight polyethylene |
| Supported allyl chromium | Silica | Ethylene polymerization | Molecular weight control via support dehydration |
Exploration of Novel Ligand Architectures for Cr(IV) Stabilization
The stabilization of the highly reactive chromium(IV) oxidation state is a significant challenge. The exploration of novel ligand architectures is a critical area of research to overcome this hurdle. The design of ligands that can electronically and sterically shield the Cr(IV) center is paramount to isolating and characterizing these elusive species.
One promising approach involves the use of multidentate ligands that can form a protective cavity around the metal center. For instance, the synthesis of a stable, five-coordinate chromium(IV) complex, [Cr(N(CH₂CH₂P(i-Pr)₂)₂)Cl]⁺, was achieved using a tripodal tetradentate ligand. This complex demonstrated remarkable stability, allowing for its characterization by X-ray crystallography. The ligand's structure effectively encapsulates the chromium ion, preventing unwanted side reactions.
Another strategy is the use of redox-active or "non-innocent" ligands. These ligands can participate in redox processes, thereby delocalizing electron density and stabilizing the high oxidation state of the metal. Research in this area is focused on designing ligands with specific electronic properties that can effectively share the oxidative burden with the chromium center.
Future work in this field will involve the synthesis and characterization of a wider variety of ligand frameworks, including macrocyclic and pincer-type ligands. The goal is to develop a library of ligands that can be used to fine-tune the properties of Cr(IV) complexes for specific applications.
Advanced In Situ Spectroscopic Probes for Transient Cr(IV) Species
Given the transient nature of many chromium(IV) species, advanced in situ spectroscopic techniques are indispensable for their detection and characterization. These methods provide crucial insights into reaction mechanisms and the role of Cr(IV) as a key intermediate.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species like Cr(IV). It has been instrumental in characterizing Cr(IV) intermediates in various reactions. For example, EPR has been used to study the generation of hydroxyl radicals by a Cr(IV) ester through a Fenton-like mechanism.
Other in situ techniques that are being increasingly employed include:
Stopped-flow UV-vis spectroscopy: This technique allows for the monitoring of rapid reactions in solution, enabling the detection of short-lived intermediates.
Rapid-freeze quench techniques: By rapidly freezing a reaction mixture at different time points, intermediates can be trapped and studied by various spectroscopic methods, including EPR.
Time-resolved spectroscopy: This involves the use of pulsed lasers to generate transient species and monitor their decay kinetics on very short timescales.
These advanced spectroscopic methods are critical for understanding the fundamental chemistry of chromium(IV) and its role in catalysis and biological systems. Future research will likely focus on the development of even more sensitive and time-resolved techniques to probe the intricate details of Cr(IV) reactivity.
Integration of Machine Learning and AI in Cr(IV) Computational Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the computational design of chromium(IV) catalysts. These powerful tools can accelerate the discovery of new catalysts with desired properties by screening vast chemical spaces and identifying promising candidates.
One of the key applications of ML in this field is the development of predictive models for catalyst performance. By training algorithms on existing experimental and computational data, ML models can learn the complex relationships between a catalyst's structure and its activity, selectivity, and stability. This allows for the rapid in silico screening of potential catalysts, significantly reducing the time and cost associated with experimental synthesis and testing.
While still an emerging area, the application of ML and AI holds immense promise for the rational design of chromium(IV) catalysts. Future research will focus on developing more accurate and robust ML models, as well as integrating them with high-throughput computational and experimental workflows.
Fundamental Studies on Chromium(IV) in Extreme Conditions
Understanding the behavior of chromium(IV) under extreme conditions, such as high pressure and high temperature, is crucial for both fundamental chemistry and practical applications. Such studies can provide insights into the intrinsic properties of Cr(IV) complexes and their stability limits.
High-pressure studies can reveal changes in the coordination environment and electronic structure of Cr(IV) complexes. This information is valuable for understanding the mechanisms of solid-state reactions and for the design of materials with novel properties. For example, the study of chromium oxides under high pressure can lead to the discovery of new phases with interesting magnetic or electronic properties.
High-temperature studies are relevant to many catalytic processes that operate at elevated temperatures. Understanding the thermal stability and decomposition pathways of Cr(IV) catalysts is essential for designing robust and long-lasting catalytic systems.
Research in this area is challenging due to the difficulty of performing experiments under extreme conditions. However, the development of new experimental techniques, such as diamond anvil cells for high-pressure studies and advanced high-temperature reactors, is opening up new avenues for exploring the chemistry of chromium(IV) in these challenging environments. Future studies in this area will likely focus on combining in situ spectroscopic and diffraction techniques to probe the structure and reactivity of Cr(IV) species under a wide range of temperatures and pressures.
Q & A
Q. How to reconcile conflicting spectroscopic assignments for Chromium(IV) intermediates?
- Resolution : Organize collaborative round-robin studies using standardized samples. Cross-validate assignments via multi-technique approaches (e.g., EXAFS for local structure, Mössbauer for magnetic properties) .
Ethical and Literature Practices
Q. What criteria should guide literature reviews for Chromium(IV) studies to avoid bias?
- Protocol : Prioritize peer-reviewed journals with rigorous reproducibility standards (e.g., Journal of the American Chemical Society). Exclude studies lacking raw data or detailed methods. Use tools like Zotero with DOI-based citation tracking to ensure traceability .
How to formulate a high-impact research question on Chromium(IV) for grant proposals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
